Bis(7)-tacrine dihydrochloride
説明
特性
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXINFBJWDTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433317 | |
| Record name | Bis(7)-tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224445-12-9 | |
| Record name | Bis(7)-tacrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(7)-tacrine Dihydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(7)-tacrine dihydrochloride, a dimeric analogue of tacrine, has emerged as a molecule of significant interest in the field of neuropharmacology, particularly in the context of Alzheimer's disease. Its multifaceted mechanism of action, which extends beyond acetylcholinesterase (AChE) inhibition to include modulation of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors, positions it as a promising multi-target therapeutic candidate. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and detailed experimental protocols for the evaluation of its biological activities.
Chemical Properties
This compound is a symmetrical molecule composed of two tacrine (1,2,3,4-tetrahydroacridin-9-amine) moieties linked by a heptamethylene chain. The dihydrochloride salt form enhances its solubility in aqueous solutions.
| Property | Value | References |
| Molecular Formula | C₃₃H₄₀N₄·2HCl | [1] |
| Molecular Weight | 565.63 g/mol | [1] |
| CAS Number | 224445-12-9 | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water and various organic solvents. | [2] |
| Synonyms | N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride, 1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydro-acridine | [1][3] |
Synthesis of this compound
The key steps involve the Friedländer annulation to create the 9-chlorotetrahydroacridine intermediate, followed by a nucleophilic substitution with a diamine linker.
Experimental Protocol: Synthesis
Step 1: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine
-
To a solution of anthranilic acid (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, serving as both reagent and solvent), add cyclohexanone (1.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide (NH₄OH) until a precipitate forms.
-
Filter the crude product, wash it with cold water, and dry it under a vacuum.
-
Purify the crude 9-chloro-1,2,3,4-tetrahydroacridine by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine (Bis(7)-tacrine)
-
In a sealed reaction vessel, dissolve 9-chloro-1,2,3,4-tetrahydroacridine (2 equivalents) and 1,7-diaminoheptane (1 equivalent) in phenol (excess, as a solvent and catalyst).
-
Heat the mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add an excess of a strong base solution (e.g., 10 M NaOH) to neutralize the phenol and precipitate the free base of Bis(7)-tacrine.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane).
Step 3: Formation of this compound
-
Dissolve the purified Bis(7)-tacrine free base in a minimal amount of anhydrous ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash it with cold anhydrous ether, and dry it under a vacuum to yield this compound.
Biological Activity and Mechanism of Action
This compound exhibits a multi-target pharmacological profile, contributing to its potential therapeutic effects in neurodegenerative diseases.
Acetylcholinesterase (AChE) Inhibition
Bis(7)-tacrine is a highly potent inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. It is reported to be up to 150-fold more potent than the parent compound, tacrine.[4][5]
NMDA Receptor Modulation
Bis(7)-tacrine acts as a non-competitive antagonist of the NMDA receptor.[6][7] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a key pathological process in neurodegenerative disorders. By blocking NMDA receptors, Bis(7)-tacrine can protect neurons from glutamate-induced damage.[8] Its inhibitory effect is pH-dependent.[9]
GABA-A Receptor Antagonism
Bis(7)-tacrine is also a competitive antagonist of GABA-A receptors.[10][11] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA-A receptors, Bis(7)-tacrine can modulate inhibitory neurotransmission, which may contribute to its cognitive-enhancing effects.
Quantitative Data
| Parameter | Target | Value | Species | Reference |
| IC₅₀ | Acetylcholinesterase (AChE) | ~0.3 nM | Rat Brain | [4] |
| IC₅₀ | Butyrylcholinesterase (BChE) | ~75 nM | Rat Brain | [4] |
| IC₅₀ | NMDA-activated current | 0.66 ± 0.07 µM | Cultured Rat Hippocampal Neurons | [6] |
| IC₅₀ | Glutamate-induced excitotoxicity | 0.02 µM | Cultured Rat Cortical Neurons | [8] |
| IC₅₀ | GABA-induced inward current | 5.6 µM | Cultured Rat Hippocampal Neurons | [10] |
| Kᵢ | [³H]muscimol displacement (GABA-A Receptor) | 6.0 µM | Rat Brain Membranes | [10] |
Experimental Protocols: Biological Assays
Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
NMDA Receptor Activity Assay (Whole-Cell Patch-Clamp)
-
Principle: This electrophysiological technique measures the ion flow through NMDA receptors in cultured neurons in response to the application of NMDA. The inhibitory effect of Bis(7)-tacrine is determined by its ability to reduce this current.[6]
-
Materials:
-
Primary cultured hippocampal or cortical neurons
-
External solution (containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)
-
Internal solution (containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2)
-
NMDA and glycine (co-agonist)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
-
Procedure:
-
Culture primary neurons on glass coverslips.
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Perfuse the neuron with the external solution.
-
Apply a solution containing NMDA and glycine to activate the NMDA receptors and record the inward current.
-
After a stable baseline is achieved, co-apply Bis(7)-tacrine at various concentrations with the NMDA/glycine solution.
-
Record the reduction in the NMDA-activated current.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
GABA-A Receptor Binding Assay (Radioligand Displacement)
-
Principle: This assay measures the ability of Bis(7)-tacrine to displace a radiolabeled ligand (e.g., [³H]muscimol) that specifically binds to the GABA-A receptor.[10] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
-
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]muscimol (radioligand)
-
This compound (test compound)
-
GABA (for determining non-specific binding)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare rat brain membrane homogenates.
-
In test tubes, incubate the brain membranes with a fixed concentration of [³H]muscimol and varying concentrations of Bis(7)-tacrine.
-
Include control tubes for total binding (only [³H]muscimol and membranes) and non-specific binding (with an excess of unlabeled GABA).
-
Incubate the mixture at a specific temperature (e.g., 4 °C) for a set time.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration and determine the Kᵢ or IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Workflow for the biological evaluation of Bis(7)-tacrine.
References
- 1. N1,N7-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride | 224445-12-9 | Buy Now [molport.com]
- 2. benchchem.com [benchchem.com]
- 3. 224445-12-9|N1,N7-Bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. Bis(7)-tacrine prevents glutamate-induced excitotoxicity more potently than memantine by selectively inhibiting NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel dimeric bis(7)-tacrine proton-dependently inhibits NMDA-activated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of bis(7)-tacrine inhibition of GABA-activated current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis(7)-tacrine Dihydrochloride: A Multi-Targeted Agent for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7)-tacrine dihydrochloride, a dimeric derivative of the first-generation acetylcholinesterase (AChE) inhibitor tacrine, has emerged as a significant compound in the preclinical research of neurodegenerative diseases, particularly Alzheimer's disease. Its chemical structure features two tacrine moieties linked by a heptamethylene chain. This unique dimeric structure confers a multi-target pharmacological profile, extending beyond simple cholinesterase inhibition to modulate key pathways implicated in neurodegeneration. This technical guide provides an in-depth overview of the core pharmacological and experimental data related to this compound, presented for the scientific and drug development community.
Core Pharmacological Activities
This compound exhibits a range of biological activities that make it a compound of interest for neurodegenerative disease research. These activities are summarized in the tables below, followed by detailed experimental protocols for the key assays cited.
Table 1: In Vitro Inhibitory and Antagonistic Activities
| Target | Assay Type | Preparation | IC50 / Ki | Reference Compound | Reference IC50 / Ki | Fold Difference vs. Tacrine |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | Rat Brain Homogenate | 0.40 nM | Tacrine | - | >1000x more potent |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | Rat Brain Homogenate | - | Tacrine | - | 250-fold more selective for AChE |
| BACE-1 | Enzyme Inhibition | Recombinant Human BACE-1 | 7.5 µM | - | - | - |
| NMDA Receptor | Whole-cell Patch Clamp | Cultured Rat Hippocampal Neurons | 0.66 µM | - | - | - |
| GABA-A Receptor | Whole-cell Patch Clamp | Cultured Rat Hippocampal Neurons | 5.6 µM | Tacrine | 108 µM | 18x more potent |
| GABA-A Receptor | Radioligand Binding | Rat Brain Membranes | 6.0 µM (Ki) | Tacrine | - | 18x more potent |
Data compiled from multiple sources, specific citations are provided in the text.
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Condition | Administration | Key Findings |
| Rats | AF64A-induced spatial memory impairment | Oral (0.22-0.89 µmol/kg) | Dose-dependently reversed memory deficits in Morris water maze.[1] |
| Rats | Scopolamine-induced memory impairment | - | Attenuated deficits in navigational memory performance. |
| Rats | Chronic cerebral ischemia | - | Reduced neuronal apoptosis and promoted neurogenesis in the hippocampus. |
| Rats | Transient focal cerebral ischemia | Intraperitoneal | Dose-dependently improved neurological deficits and reduced infarct volume.[2] |
Key Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are attributed to its ability to modulate multiple signaling pathways implicated in the pathogenesis of Alzheimer's disease. These include the cholinergic pathway, glutamatergic pathway, and the amyloidogenic pathway.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.
Materials:
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme preparation (e.g., from rat brain homogenate)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add in the following order: phosphate buffer, DTNB solution, AChE enzyme solution, and the this compound dilution (or buffer for control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Whole-Cell Patch-Clamp Electrophysiology for NMDA and GABA-A Receptor Antagonism
This technique is used to measure ion currents across the cell membrane of individual neurons in response to neurotransmitter application, allowing for the characterization of receptor antagonism.[3]
Materials:
-
Cultured primary neurons (e.g., rat hippocampal neurons)
-
External recording solution (e.g., artificial cerebrospinal fluid)
-
Internal pipette solution
-
Agonists (NMDA or GABA)
-
This compound solution
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Culture primary neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a glass micropipette and fill it with internal solution.
-
Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a specific holding potential.
-
Apply the agonist (NMDA or GABA) to elicit an inward current.
-
Co-apply the agonist with different concentrations of this compound and measure the reduction in the current amplitude.[3]
-
Wash out the drug and ensure recovery of the agonist-induced current.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value.[3]
BACE-1 Inhibition Assay
This assay measures the activity of β-secretase 1 (BACE-1), a key enzyme in the production of amyloid-β peptides.
Materials:
-
Recombinant human BACE-1 enzyme
-
Fluorogenic BACE-1 substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
This compound stock solution
-
96-well black plate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black plate, add assay buffer, the this compound dilution (or buffer for control), and the BACE-1 enzyme solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic BACE-1 substrate.
-
Measure the increase in fluorescence over time using a fluorometric microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value from the concentration-response curve.
In Vivo Assessment of Spatial Memory (Morris Water Maze)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[1]
Apparatus:
-
A large circular pool filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure (Scopolamine-Induced Amnesia Model):
-
Acquisition Phase:
-
Administer the vehicle, scopolamine, or scopolamine plus this compound to the animals (e.g., rats) prior to testing.
-
Place the rat into the pool at one of several predetermined start locations.
-
Allow the rat to swim and find the hidden platform.
-
Record the escape latency (time to find the platform) and path length.
-
If the rat fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Repeat for several trials per day over several days.
-
-
Probe Trial:
-
After the acquisition phase, remove the escape platform from the pool.
-
Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during acquisition between the different treatment groups.
-
Compare the time spent in the target quadrant during the probe trial to assess memory retention.
-
Conclusion
This compound is a promising multi-target compound with significant potential in the field of neurodegenerative disease research. Its ability to potently inhibit acetylcholinesterase, antagonize NMDA and GABA-A receptors, and inhibit BACE-1 provides a multifaceted approach to tackling the complex pathology of diseases like Alzheimer's. The experimental data and protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this and similar multi-target ligands. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in more advanced preclinical models.
References
In-Depth Pharmacological Profile of Bis(7)-tacrine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7)-tacrine dihydrochloride, a dimeric derivative of the first-generation acetylcholinesterase (AChE) inhibitor tacrine, has emerged as a multi-target compound with significant potential for the treatment of Alzheimer's disease and other neurological disorders. Its unique pharmacological profile, characterized by potent cholinesterase inhibition, modulation of key neurotransmitter receptors, and neuroprotective properties, positions it as a compelling candidate for further investigation and development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics: Multi-Target Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting key components of the cholinergic and glutamatergic systems, as well as exhibiting inhibitory effects on GABAergic neurotransmission.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
As a homodimer of tacrine linked by a heptamethylene chain, Bis(7)-tacrine is a highly potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] It demonstrates significantly greater potency and selectivity for AChE over butyrylcholinesterase (BChE) compared to its parent compound, tacrine.[1][2][3][4] This enhanced selectivity is a desirable characteristic, as BChE inhibition is associated with a higher incidence of adverse effects. In vivo studies have confirmed its ability to inhibit brain AChE activity following oral administration.[2][3][5]
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Bis(7)-tacrine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission and excitotoxicity.[6] This action is thought to contribute significantly to its neuroprotective effects by preventing excessive calcium influx into neurons, a critical event in the cascade leading to neuronal cell death in conditions like Alzheimer's disease and stroke.[7][8] Studies have shown that Bis(7)-tacrine can reduce NMDA-activated currents and compete with the NMDA receptor channel blocker MK-801 for its binding site.
Gamma-Aminobutyric Acid (GABA-A) Receptor Antagonism
In addition to its effects on the cholinergic and glutamatergic systems, Bis(7)-tacrine has been identified as a potent antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[9][10][11] By competitively inhibiting the action of the primary inhibitory neurotransmitter GABA, Bis(7)-tacrine can modulate neuronal excitability. This GABA-A receptor antagonism may contribute to its cognitive-enhancing effects.[10]
Inhibition of Beta-Secretase 1 (BACE-1)
Emerging evidence suggests that Bis(7)-tacrine may also possess disease-modifying properties by inhibiting the activity of beta-secretase 1 (BACE-1), a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][12] By reducing Aβ generation, Bis(7)-tacrine could potentially slow the progression of the disease.[1][12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Cholinesterase Inhibition
| Enzyme | IC50 (nM) | Selectivity (BChE/AChE) | Reference |
| Acetylcholinesterase (AChE) | 1.5 | >250 | [1][4] |
| Butyrylcholinesterase (BChE) | - | - |
Table 2: Receptor Binding and Functional Inhibition
| Target | Assay Type | Ligand | Ki (µM) | IC50 (µM) | Reference |
| NMDA Receptor | Radioligand Binding | [3H]MK-801 | - | 0.763 | |
| NMDA Receptor | Whole-cell Patch Clamp | NMDA-activated current | - | 0.66 | [6] |
| GABA-A Receptor | Radioligand Binding | [3H]Muscimol | 6.0 | - | |
| GABA-A Receptor | Whole-cell Patch Clamp | GABA-induced current | - | 5.6 | [9] |
Table 3: Beta-Secretase 1 (BACE-1) Inhibition
| Enzyme | IC50 (µM) | Inhibition Type | Reference |
| BACE-1 | 7.5 | Non-competitive | [12] |
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. However, available data suggests it possesses more favorable pharmacokinetic properties compared to tacrine, particularly concerning its oral activity. In vivo studies in rats have demonstrated that Bis(7)-tacrine exhibits similar anti-AChE efficacy following oral or intraperitoneal administration, whereas tacrine's efficacy is significantly lower when given orally.[2][3] This suggests improved oral bioavailability for Bis(7)-tacrine.
Toxicology
While comprehensive toxicological data for Bis(7)-tacrine is not extensively published, it is generally considered to have a better safety profile than tacrine, which was withdrawn from the market due to hepatotoxicity.[13][14] Some in vivo studies have indicated that Bis(7)-tacrine is less potent than tacrine in causing motor dysfunction.[15] However, one study reported that Bis(7)-tacrine showed higher cytotoxicity than tacrine in Caco-2 cells and was associated with hepatotoxic side effects.[16] Further detailed toxicological assessments are necessary to fully characterize its safety profile. For reference, the LD50 of the parent compound, tacrine, in mice is reported as 39.8 mg/kg (oral) and 25 mg/kg (subcutaneous), and in rats as 70 mg/kg (oral) and 30 mg/kg (intraperitoneal).[17]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, AChE solution, and DTNB solution to each well.
-
Add varying concentrations of this compound to the test wells and an equivalent volume of buffer to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
NMDA Receptor Radioligand Binding Assay
Principle: This assay measures the ability of this compound to displace a radiolabeled ligand, such as [3H]MK-801, from its binding site on the NMDA receptor in a competitive manner.
Materials:
-
Rat cortical membrane preparation (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl buffer)
-
Glutamate and glycine (co-agonists)
-
Non-specific binding control (e.g., unlabeled MK-801 or another high-affinity ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In reaction tubes, combine the membrane preparation, [3H]MK-801, and varying concentrations of this compound in the assay buffer containing glutamate and glycine.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 and Ki values.
GABA-A Receptor Antagonism via Whole-Cell Patch-Clamp Electrophysiology
Principle: This technique measures the effect of this compound on the ion currents induced by the application of GABA to cultured neurons expressing GABA-A receptors.
Materials:
-
Cultured neurons (e.g., rat hippocampal or cortical neurons)
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
GABA solution
-
This compound solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Culture primary neurons on coverslips.
-
Place a coverslip with adherent neurons in a recording chamber on the stage of a microscope and perfuse with the external solution.
-
Prepare a patch pipette filled with the internal solution and mount it on the micromanipulator.
-
Under visual guidance, form a high-resistance seal (giga-seal) between the pipette tip and the membrane of a neuron.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA to the neuron via a perfusion system to evoke an inward chloride current.
-
After establishing a stable baseline GABA-evoked current, co-apply this compound with GABA.
-
Record the changes in the amplitude and kinetics of the GABA-evoked current in the presence of Bis(7)-tacrine.
-
Analyze the data to determine the inhibitory effect of Bis(7)-tacrine on the GABA-A receptor-mediated currents and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.
Caption: Signaling pathways modulated by Bis(7)-tacrine.
Caption: General workflows for in vitro assays.
Conclusion
This compound is a promising multi-target ligand with a complex and potentially synergistic pharmacological profile. Its high potency and selectivity for AChE, coupled with its ability to antagonize NMDA and GABA-A receptors and inhibit BACE-1, make it a compelling candidate for the treatment of Alzheimer's disease and other neurological conditions. While its pharmacokinetic and toxicological profiles require further elucidation, the existing data suggest a favorable comparison to its parent compound, tacrine. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE. | Semantic Scholar [semanticscholar.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of bis(7)-tacrine inhibition of GABA-activated current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Promising anti-Alzheimer's dimer bis(7)-tacrine reduces beta-amyloid generation by directly inhibiting BACE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hepatotoxicity of tacrine: occurrence of membrane fluidity alterations without involvement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
Bis(7)-tacrine Dihydrochloride: A Comprehensive Technical Guide to its Antagonism of the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(7)-tacrine dihydrochloride, a dimeric derivative of tacrine, is a potent acetylcholinesterase inhibitor investigated for its therapeutic potential in Alzheimer's disease.[1] Beyond its primary target, emerging evidence has robustly characterized bis(7)-tacrine as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This technical guide provides an in-depth analysis of the antagonistic properties of bis(7)-tacrine on the GABA-A receptor, consolidating key quantitative data, detailing experimental methodologies, and visualizing the associated molecular and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the pharmacology of bis(7)-tacrine and its implications for neuronal signaling.
Introduction to Bis(7)-tacrine and the GABA-A Receptor
Bis(7)-tacrine, also known as heptylene-linked bis-(9-amino-1,2,3,4-tetrahydroacridine), was developed as a high-affinity inhibitor of acetylcholinesterase (AChE), demonstrating superior memory-enhancing effects compared to its parent compound, tacrine.[1] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of GABA, the receptor's integral chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. Given the critical role of GABAergic inhibition in cognitive processes, the interaction of pro-cognitive agents like bis(7)-tacrine with the GABA-A receptor is of significant scientific interest.
Quantitative Analysis of GABA-A Receptor Antagonism
The antagonistic effects of bis(7)-tacrine on the GABA-A receptor have been quantified through radioligand binding assays and electrophysiological studies. The key parameters are summarized in the table below.
| Parameter | Value | Method | Tissue/Cell Type | Reference |
| Ki | 6.0 µM | [3H]muscimol displacement assay | Rat brain membranes | [1] |
| IC50 | 5.6 µM | Whole-cell patch-clamp recording | Cultured rat hippocampal neurons | [1] |
| pA2 | 5.7 | Schild plot analysis | Cultured rat hippocampal neurons | [3] |
Key Findings:
-
Bis(7)-tacrine competitively displaces the GABA-A receptor agonist [3H]muscimol from its binding site on rat brain membranes.[1]
-
In functional assays, bis(7)-tacrine inhibits GABA-induced inward currents in a concentration-dependent manner.[1]
-
Schild plot analysis yielded a pA2 value of 5.7, with a slope not significantly different from unity, providing strong evidence for a competitive mechanism of antagonism.[3] This indicates that bis(7)-tacrine and GABA compete for the same or overlapping binding sites on the GABA-A receptor.
Experimental Protocols
Radioligand Binding Assay: [3H]muscimol Displacement
This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for the GABA-A receptor by measuring the displacement of the radiolabeled agonist [3H]muscimol.
a) Materials:
-
Tissue: Frozen rat brains
-
Radioligand: [3H]muscimol
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled GABA
-
Buffer: 50 mM Tris-HCl (pH 7.4)
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
b) Procedure:
-
Membrane Preparation:
-
Thaw rat brains on ice and homogenize in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a final volume of 500 µL, combine:
-
100 µL of prepared membrane suspension (final protein concentration of 100-200 µg).
-
50 µL of [3H]muscimol (final concentration of 1-2 nM).
-
50 µL of various concentrations of this compound or unlabeled GABA (for non-specific binding, final concentration 1 mM).
-
300 µL of 50 mM Tris-HCl buffer.
-
-
Incubate the mixture at 4°C for 30 minutes.
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three 5 mL aliquots of ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of 1 mM GABA) from the total binding.
-
Determine the IC50 value of bis(7)-tacrine by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]muscimol and Kd is its dissociation constant.
-
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the whole-cell patch-clamp technique used to measure the functional inhibition of GABA-A receptors by this compound in cultured rat hippocampal neurons.
a) Materials:
-
Cells: Primary cultured rat hippocampal neurons.
-
External Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution: 140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Agonist: GABA.
-
Antagonist: this compound.
-
Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system.
b) Procedure:
-
Cell Preparation:
-
Plate dissociated hippocampal neurons from embryonic day 18 rat fetuses onto poly-L-lysine-coated glass coverslips.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days before recording.
-
-
Recording Setup:
-
Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the recording pipette and the membrane of a selected neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply GABA (e.g., 10 µM) to the neuron using a rapid perfusion system to elicit an inward chloride current.
-
After establishing a stable baseline response to GABA, co-apply GABA with various concentrations of this compound.
-
To construct a GABA concentration-response curve in the presence and absence of bis(7)-tacrine, apply a range of GABA concentrations (e.g., 1 µM to 1 mM).
-
Record the resulting currents using the patch-clamp amplifier and data acquisition system.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents.
-
Calculate the percentage inhibition of the GABA response by each concentration of bis(7)-tacrine to determine the IC50 value.
-
For Schild analysis, plot the log of (dose ratio - 1) against the log of the bis(7)-tacrine concentration. The dose ratio is the ratio of the EC50 of GABA in the presence of the antagonist to the EC50 in its absence. The x-intercept of the linear regression provides the pA2 value.
-
Visualizations
GABA-A Receptor Signaling Pathway and Competitive Antagonism
Caption: Competitive antagonism of the GABA-A receptor by bis(7)-tacrine.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Caption: Workflow for assessing GABA-A receptor antagonism via patch-clamp.
Conclusion
The available data unequivocally demonstrate that this compound acts as a competitive antagonist at the GABA-A receptor. This action is characterized by a micromolar affinity and is evident in both ligand binding and functional electrophysiological assays. For researchers in neuropharmacology and drug development, this antagonistic profile of bis(7)-tacrine is a critical consideration. It may contribute to its overall pharmacological effects on cognition and neuronal excitability, distinct from its primary role as an acetylcholinesterase inhibitor. Further investigation is warranted to elucidate the in vivo consequences of this GABA-A receptor antagonism and its potential therapeutic or adverse implications. This guide provides the foundational technical information to support such future research endeavors.
References
Early Research on the Efficacy of Bis(7)-tacrine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7)-tacrine dihydrochloride, a dimeric analog of tacrine, emerged in early research as a promising agent for the potential treatment of Alzheimer's disease. Its rational design, featuring two tacrine moieties linked by a seven-carbon alkyl chain, was intended to enhance its binding affinity and selectivity for acetylcholinesterase (AChE), a key target in Alzheimer's therapy. This technical guide provides an in-depth overview of the foundational preclinical research that established the efficacy profile of Bis(7)-tacrine, detailing its multifaceted mechanism of action, summarizing key quantitative data, and outlining the experimental protocols employed in its initial evaluation.
Mechanism of Action
Early investigations revealed that this compound possesses a multi-target profile, primarily acting as a highly potent and selective inhibitor of acetylcholinesterase (AChE).[1] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, Bis(7)-tacrine increases cholinergic transmission in the brain, a key strategy for alleviating cognitive deficits associated with Alzheimer's disease.
Beyond its primary target, research has demonstrated that Bis(7)-tacrine also interacts with other crucial neurotransmitter systems. It functions as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are implicated in glutamatergic excitotoxicity, a pathological process in neurodegenerative disorders.[1] Additionally, Bis(7)-tacrine has been identified as a potent antagonist of GABA-A receptors.[1][2] This complex pharmacology suggests that Bis(7)-tacrine may offer neuroprotective effects through multiple pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro and in vivo studies on this compound, highlighting its potency and selectivity.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | Target | IC50 | Selectivity (BChE/AChE) | Reference |
| Bis(7)-tacrine | Acetylcholinesterase (AChE) | 0.40 nM | ~250-fold more selective for AChE | [3] |
| Tacrine | Acetylcholinesterase (AChE) | ~400 nM | - | [3] |
| Bis(7)-tacrine | Butyrylcholinesterase (BChE) | - | - | |
| Tacrine | Butyrylcholinesterase (BChE) | - | - |
Table 2: In Vitro Receptor Antagonism
| Compound | Target | IC50 / Ki | Assay Type | Reference |
| Bis(7)-tacrine | NMDA Receptor | 0.66 µM (IC50) | Whole-cell patch-clamp | |
| Bis(7)-tacrine | GABA-A Receptor | 5.6 µM (IC50) | Whole-cell patch-clamp | [2] |
| Bis(7)-tacrine | GABA-A Receptor | 6.0 µM (Ki) | [3H]muscimol binding assay | [2] |
| Tacrine | GABA-A Receptor | ~108 µM (Ki) | [3H]muscimol binding assay | [2] |
Table 3: In Vivo Efficacy in a Rat Model of Cognitive Deficit
| Animal Model | Treatment | Dosage | Key Finding | Reference |
| AF64A-induced cholinergic deficit in rats | Bis(7)-tacrine | 0.22-0.89 µmol/kg (oral) | Dose-dependently reversed memory impairment in the Morris water maze |
Experimental Protocols
This section details the methodologies for key experiments cited in the early evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzonitrile and cyclohexanone to form 9-chloro-1,2,3,4-tetrahydroacridine, which is then coupled with 1,7-diaminoheptane.
Step 1: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine
-
A mixture of 2-aminobenzonitrile and cyclohexanone is heated in the presence of a Lewis acid catalyst, such as zinc chloride, or a strong acid like phosphorus oxychloride.
-
The reaction is typically carried out under reflux conditions in a suitable solvent.
-
Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide solution.
-
The crude 9-chloro-1,2,3,4-tetrahydroacridine is then isolated and purified, often by recrystallization.
Step 2: Synthesis of this compound
-
9-chloro-1,2,3,4-tetrahydroacridine is reacted with 1,7-diaminoheptane in a high-boiling point solvent like phenol.
-
The reaction mixture is heated to a high temperature (e.g., 180°C) for several hours.
-
After cooling, the reaction mixture is treated with a base to neutralize the phenol and then extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the free base of Bis(7)-tacrine.
-
The free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound, which is then collected by filtration and dried.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to determine the rate of acetylcholine hydrolysis by AChE.
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
This compound at various concentrations.
-
-
Procedure:
-
The reaction is performed in a 96-well microplate.
-
To each well, add phosphate buffer, DTNB solution, and the inhibitor solution (Bis(7)-tacrine at different concentrations).
-
AChE enzyme solution is then added to each well and the plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate, ATCI.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
This technique is used to measure the ion currents flowing through NMDA receptors in cultured neurons.
-
Cell Preparation:
-
Primary hippocampal or cortical neurons are cultured on coverslips.
-
-
Recording Setup:
-
A coverslip with adherent neurons is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution.
-
Glass micropipettes with a tip resistance of 3-5 MΩ are filled with an internal solution and used as recording electrodes.
-
-
Procedure:
-
A giga-ohm seal is formed between the micropipette and the cell membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of NMDA and the co-agonist glycine.
-
After establishing a stable baseline current, the NMDA and glycine solution containing various concentrations of Bis(7)-tacrine is applied.
-
The inhibition of the NMDA-evoked current is recorded.
-
The IC50 value is determined by plotting the percentage of current inhibition against the logarithm of the Bis(7)-tacrine concentration.
-
[3H]muscimol Radioligand Binding Assay for GABA-A Receptor
This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-A receptor.
-
Membrane Preparation:
-
Rat brain tissue is homogenized in a buffer and centrifuged to pellet the cell membranes. The membranes are washed multiple times to remove endogenous GABA.
-
-
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of [3H]muscimol (a GABA-A receptor agonist) in the presence of varying concentrations of Bis(7)-tacrine.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set period.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki value is calculated from the IC50 value (the concentration of Bis(7)-tacrine that inhibits 50% of the specific binding of [3H]muscimol) using the Cheng-Prusoff equation.
-
In Vivo Morris Water Maze Test in an AF64A-induced Cholinergic Deficit Rat Model
This behavioral test assesses spatial learning and memory in rats with a chemically induced cognitive deficit.
-
Animal Model:
-
A cholinergic deficit is induced in rats by intracerebroventricular (i.c.v.) injection of the neurotoxin AF64A, which selectively destroys cholinergic neurons.
-
-
Apparatus:
-
A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface in one quadrant.
-
-
Procedure:
-
Acquisition Phase: For several consecutive days, rats are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded. Bis(7)-tacrine or vehicle is administered orally before the training sessions.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis:
-
Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the Bis(7)-tacrine-treated group and the vehicle-treated control group.
-
Visualizations
Signaling Pathways
Caption: Multi-target signaling pathways of Bis(7)-tacrine.
Experimental Workflow: In Vitro AChE Inhibition Assay
References
Methodological & Application
In Vitro Protocols for Bis(7)-tacrine dihydrochloride: A Guide for Researchers
Introduction
Bis(7)-tacrine dihydrochloride is a dimeric derivative of tacrine, a well-known acetylcholinesterase (AChE) inhibitor. This synthetic compound has garnered significant interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease, due to its multifaceted mechanism of action. In vitro studies have demonstrated that Bis(7)-tacrine is a potent inhibitor of AChE and also exhibits neuroprotective effects through various other pathways. These include the antagonism of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors, inhibition of neuronal nitric oxide synthase (nNOS), and modulation of amyloid-beta (Aβ) peptide production through the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.
I. Application Notes
This compound's diverse pharmacological profile necessitates a range of in vitro assays to fully elucidate its therapeutic potential. The following application notes summarize the primary in vitro applications of this compound.
-
Acetylcholinesterase (AChE) Inhibition: As a primary mechanism of action, the determination of AChE inhibitory activity is crucial. The Ellman's method is a widely used, simple, and reliable colorimetric assay for this purpose.
-
Neuroprotection Assays: To investigate its neuroprotective properties, in vitro models of neuronal damage are employed. Excitotoxicity induced by glutamate in primary neuronal cultures or neuronal cell lines is a common model to assess the compound's ability to mitigate neuronal cell death. Cell viability is typically quantified using an MTT assay.
-
BACE-1 Inhibition: The compound's role in the amyloidogenic pathway can be assessed by measuring its inhibitory effect on BACE-1, a key enzyme in the production of Aβ peptides. Fluorescence Resonance Energy Transfer (FRET) based assays are a common and sensitive method for this evaluation.
-
Nitric Oxide Synthase (NOS) Inhibition: Bis(7)-tacrine has been shown to inhibit neuronal NOS. In vitro assays to measure NOS activity are essential to characterize this aspect of its neuroprotective effects.
-
NMDA Receptor Binding: The compound's interaction with the NMDA receptor can be investigated through radioligand binding assays, for example, by assessing its ability to displace ligands like [3H]MK-801.
II. Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound across various targets.
| Target Enzyme/Receptor | Assay Type | Cell Line/System | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | Colorimetric (Ellman's) | Electric Eel AChE | ~1 nM | |
| Butyrylcholinesterase (BChE) | Colorimetric (Ellman's) | Equine Serum BChE | ~250 nM | |
| NMDA Receptor | Electrophysiology | Cultured Rat Hippocampal Neurons | 0.66 µM | |
| NMDA Receptor | Radioligand Binding ([3H]MK-801) | Rat Cerebellar Cortex Membranes | 0.763 µM | |
| BACE-1 | FRET Assay | Recombinant Human BACE-1 | 7.5 µM | |
| Neuronal Nitric Oxide Synthase (nNOS) | NOS Activity Assay | Purified Recombinant Human nNOS | 2.9 µM | |
| Inducible Nitric Oxide Synthase (iNOS) | NOS Activity Assay | Purified Recombinant Human iNOS | 9.3 µM |
III. Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.
a. Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each concentration of the test compound. For the control, add 25 µL of the buffer.
-
Add 50 µL of 3 mM DTNB solution in phosphate buffer to each well.
-
Add 25 µL of AChE solution (0.22 U/mL) in phosphate buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI solution in deionized water to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes.
Application Notes and Protocols for Bis(7)-tacrine dihydrochloride in Cholinergic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7)-tacrine dihydrochloride, a dimeric derivative of tacrine, is a potent and versatile pharmacological tool for investigating cholinergic pathways and related neurodegenerative conditions. Its primary mechanism of action is the potent and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.
Beyond its effects on AChE, Bis(7)-tacrine exhibits a multi-target profile, notably acting as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors and a competitive antagonist of GABA-A receptors.[3][4][5] This complex pharmacology makes it a valuable agent for dissecting the interplay between cholinergic, glutamatergic, and GABAergic systems in both normal physiological processes and pathological states such as Alzheimer's disease and cerebral ischemia.[6]
These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of this compound.
Data Presentation
In Vitro Efficacy and Potency
The following table summarizes the in vitro inhibitory and antagonistic activities of this compound against its key molecular targets.
| Target | Assay Type | Species/Tissue | Parameter | Value | Reference(s) |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | Human | IC₅₀ | 1.5 nM | [7] |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition | Human | - | Lower selectivity compared to AChE | [1][2] |
| NMDA Receptor | Whole-cell patch clamp | Rat Hippocampal Neurons | IC₅₀ | 0.68 µM | [8] |
| NMDA Receptor | Radioligand Binding ([³H]MK-801) | Rat Cerebellar Cortex | IC₅₀ | 0.763 µM | [9] |
| GABA-A Receptor | Whole-cell patch clamp | Rat Hippocampal Neurons | IC₅₀ | 5.6 µM | [4][10] |
| GABA-A Receptor | Radioligand Binding ([³H]muscimol) | Rat Brain Membranes | Kᵢ | 6.0 µM | [4] |
Neuroprotective Effects
The neuroprotective properties of this compound against glutamate-induced excitotoxicity are highlighted in the table below.
| Cell Type | Assay | Insult | Parameter | Value | Reference(s) |
| Rat Retinal Ganglion Cells | MTT Assay | Glutamate | IC₅₀ (Neuroprotection) | 0.028 µM | [3] |
| Rat Cerebellar Granule Neurons | MTT Assay | Glutamate | - | Significant protection at 1 µM | [11] |
Signaling Pathways and Mechanisms of Action
Cholinergic and Multi-Target Signaling
This compound's primary and secondary mechanisms of action are depicted in the following signaling pathway diagram. It enhances cholinergic signaling by inhibiting AChE and modulates glutamatergic and GABAergic neurotransmission through direct receptor antagonism.
Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the inhibitory activity of Bis(7)-tacrine against AChE using a colorimetric method.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Dilute AChE in phosphate buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of solvent to the control wells.
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells except the blank.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
To initiate the reaction, add 10 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for AChE Inhibition Assay.
Protocol 2: Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol assesses the neuroprotective effects of Bis(7)-tacrine against glutamate-induced cell death in primary neurons.
Materials:
-
Primary neuronal cultures (e.g., rat cortical or cerebellar granule neurons)
-
This compound
-
L-glutamic acid
-
Neurobasal medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Plate primary neurons in 96-well plates at an appropriate density and culture for 7-8 days in vitro (DIV).
-
-
Treatment:
-
Pre-treat the neurons with various concentrations of this compound for 2 hours.[11]
-
-
Excitotoxic Insult:
-
Expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 75 µM) for 24 hours.[11]
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using the MTT assay or another suitable method.
-
For the MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the neuroprotective effect of Bis(7)-tacrine by comparing the viability of cells treated with glutamate alone to those co-treated with Bis(7)-tacrine.
-
Protocol 3: In Vivo Assessment of Neuroprotection in a Rat Model of Focal Cerebral Ischemia (MCAO)
This protocol describes the evaluation of Bis(7)-tacrine's neuroprotective effects in a rat model of stroke.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)
-
TUNEL assay kit for apoptosis detection
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement
Procedure:
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline). A suggested formulation for in vivo use is to dissolve the compound in DMSO, then dilute with PEG300, Tween 80, and saline.[12]
-
Administer Bis(7)-tacrine (e.g., intraperitoneally) at various doses 15 minutes after the onset of ischemia.
-
-
MCAO Surgery:
-
Induce focal cerebral ischemia by transiently occluding the middle cerebral artery (MCA) for a defined period (e.g., 2 hours) using the intraluminal filament method.
-
-
Reperfusion:
-
After the occlusion period, withdraw the filament to allow for reperfusion.
-
-
Neurological Assessment:
-
Evaluate neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.
-
-
Histological Analysis:
-
At the end of the experiment, sacrifice the animals and perfuse the brains.
-
Determine the infarct volume by staining brain slices with TTC.
-
Assess neuronal apoptosis in the penumbral region using the TUNEL assay.
-
-
Data Analysis:
-
Compare neurological scores, infarct volumes, and the number of apoptotic cells between the vehicle-treated and Bis(7)-tacrine-treated groups.
-
Protocol 4: Evaluation of Cognitive Enhancement in a Rat Model of Memory Impairment (Morris Water Maze)
This protocol details the use of the Morris water maze to assess the ability of Bis(7)-tacrine to reverse memory deficits.
Materials:
-
Rats
-
Morris water maze apparatus
-
Amnesia-inducing agent (e.g., scopolamine or AF64A)
-
This compound
Procedure:
-
Induction of Memory Impairment:
-
Induce a cholinergic deficit and memory impairment by administering an amnesic agent. For example, intracerebroventricular injection of AF64A (3 nmol/side).[13]
-
-
Drug Administration:
-
Administer this compound orally at various doses (e.g., 0.22-0.89 µmol/kg) daily.[13]
-
-
Morris Water Maze Training:
-
Train the rats in the Morris water maze to find a hidden platform. Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial:
-
After the training period, conduct a probe trial where the platform is removed.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies and time spent in the target quadrant between the different treatment groups to assess the cognitive-enhancing effects of Bis(7)-tacrine.
-
Conclusion
This compound is a powerful multi-target ligand for the study of cholinergic pathways and their interaction with other neurotransmitter systems. Its high potency and selectivity for AChE, combined with its antagonistic effects on NMDA and GABA-A receptors, provide a unique pharmacological profile for researchers investigating neurodegenerative diseases and cognitive function. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for designing and executing experiments to further elucidate the therapeutic potential of this compound.
References
- 1. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Neuroprotective effects of bis(7)-tacrine against glutamate-induced retinal ganglion cells damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of bis(7)-tacrine inhibition of GABA-activated current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIS(7)-TACRINE | CAS#:224445-12-9 | Chemsrc [chemsrc.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. bis(7)-Tacrine | TargetMol [targetmol.com]
- 13. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bis(7)-tacrine Dihydrochloride in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7)-tacrine, a homodimer of the acetylcholinesterase (AChE) inhibitor tacrine linked by a heptamethylene chain, has emerged as a promising multi-target-directed ligand for the treatment of Alzheimer's disease (AD). Its multifaceted mechanism of action addresses several key pathological features of AD, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and neuronal damage. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Bis(7)-tacrine dihydrochloride in various AD models.
Mechanism of Action
Bis(7)-tacrine exhibits a multi-target profile, concurrently modulating several key pathways implicated in Alzheimer's disease. Its primary mechanisms include potent inhibition of acetylcholinesterase (AChE), modulation of the amyloidogenic pathway through inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and neuroprotection via antagonism of GABA(A) and NMDA receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro and in vivo models of Alzheimer's disease.
| Target Enzyme | IC50 Value | Fold Increase in Potency vs. Tacrine | Selectivity (AChE vs. BChE) | Reference |
| Acetylcholinesterase (AChE) | 1.5 nM | Up to 150-fold | Up to 250-fold more selective for AChE | |
| Butyrylcholinesterase (BChE) | - | - | - | |
| BACE-1 | 7.5 µM | - | - |
| Receptor | IC50 / Ki Value | Effect | Reference |
| GABA(A) Receptor | IC50: 5.6 µM | Competitive Antagonist | |
| GABA(A) Receptor | Ki: 6.0 µM | ||
| NMDA Receptor | IC50: 0.68 µM | Non-competitive Antagonist (MK-801 site) |
| In Vivo Model | Compound Administration | Key Findings | Reference |
| AF64A-induced memory impairment in rats | 0.22-0.89 µmol/kg (oral) | Dose-dependently reversed memory deficits in the Morris water maze. | |
| Transient focal cerebral ischemia in rats | Intraperitoneal injection 15 min post-ischemia | Dose-dependently improved neurological deficits, reduced infarct volume and edema, and attenuated neuronal apoptosis. |
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of Bis(7)-tacrine's Multi-Target Action in Alzheimer's Disease
Caption: Multi-target mechanism of Bis(7)-tacrine in Alzheimer's disease.
Experimental Workflow for Evaluating Bis(7)-tacrine in an Alzheimer's Disease Model
Caption: Workflow for preclinical evaluation of Bis(7)-tacrine.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylthiocholine iodide (ATCI)
-
DTNB
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE enzyme (from electric eel or human recombinant)
-
This compound
-
Positive control inhibitor (e.g., Donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a stock solution of AChE and dilute to the desired concentration in phosphate buffer just before use.
-
Prepare a stock solution of this compound and create a series of dilutions to determine the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 20 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of Bis(7)-tacrine solution at various concentrations.
-
-
Pre-incubation: Mix the components in each well and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
BACE-1 Inhibition Assay (FRET-based)
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
BACE-1 inhibitor (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the BACE-1 FRET substrate in the assay buffer.
-
Dilute the BACE-1 enzyme to the desired concentration in chilled assay buffer immediately before use.
-
Prepare a series of dilutions of this compound.
-
-
Assay Setup (in a 96-well black plate):
-
Blank: Assay buffer.
-
Control (100% activity): BACE-1 enzyme in assay buffer.
-
Test Sample (with inhibitor): BACE-1 enzyme and Bis(7)-tacrine at various concentrations in assay buffer.
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer for control) to the wells and incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Reaction Initiation: Add the BACE-1 FRET substrate to all wells to start the reaction.
-
Measurement: Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the FRET pair) over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of Aβ fibrils. This assay monitors the kinetics of Aβ aggregation.
Materials:
-
96-well black plate with a clear bottom
-
Fluorescence plate reader
-
Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound
Procedure:
-
Aβ Preparation: Monomeric Aβ is prepared by dissolving the peptide in a solvent like hexafluoroisopropanol (HFIP) and then removing the solvent. The peptide is then resuspended in a suitable buffer.
-
Assay Setup:
-
In each well, combine the Aβ peptide solution, ThT solution, and either Bis(7)-tacrine at various concentrations or vehicle control.
-
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity (e.g., Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 15-30 minutes) with shaking between readings to promote aggregation.
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The effect of Bis(7)-tacrine is evaluated by comparing the lag time, slope, and final fluorescence intensity of the aggregation curves in the presence and absence of the compound.
Neuroprotection Assay (Glutamate-Induced Excitotoxicity in Primary Neurons)
Principle: This assay assesses the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors (excitotoxicity), a process implicated in AD.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium and supplements
-
Glutamate
-
This compound
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary neurons until they form a mature network.
-
Treatment: Pre-incubate the neuronal cultures with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).
-
Wash and Recovery: Wash the cells to remove glutamate and continue the incubation in the presence of Bis(7)-tacrine for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize live and dead cells.
-
-
Data Analysis: Quantify cell viability for each treatment group and compare it to the glutamate-only control to determine the neuroprotective effect of Bis(7)-tacrine.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze in AF64A-injected Rats)
Principle: The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents. The cholinotoxin AF64A is used to induce cholinergic deficits and memory impairment, mimicking aspects of AD.
Materials:
-
Circular water tank (maze)
-
Submerged escape platform
-
Video tracking system
-
Sprague-Dawley rats
-
AF64A (ethylcholine aziridinium)
-
This compound
Procedure:
-
Induction of Cholinergic Deficit: Anesthetize the rats and intracerebroventricularly (i.c.v.) inject AF64A to induce a cholinergic lesion. A sham group should be injected with vehicle.
-
Drug Administration: After a recovery period, administer this compound or vehicle orally to the rats daily for the duration of the experiment.
-
Morris Water Maze Training (Acquisition Phase):
-
For several consecutive days (e.g., 4-5 days), train the rats to find the hidden platform in the water maze.
-
Conduct multiple trials per day from different starting positions.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the maze.
-
Allow each rat to swim freely in the maze for a fixed time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Compare the learning curves (escape latency over days) between the different treatment groups.
-
Probe Trial: Compare the time spent in the target quadrant between groups to assess spatial memory retention.
-
Conclusion
This compound is a promising multi-target compound for Alzheimer's disease therapy. The protocols outlined in this document provide a framework for researchers to investigate its efficacy in various preclinical models. By targeting multiple pathological cascades, Bis(7)-tacrine represents a significant advancement in the development of disease-modifying treatments for Alzheimer's disease.
Application Notes and Protocols for Investigating Neuroinflammation with Bis(7)-tacrine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bis(7)-tacrine dihydrochloride, a dimeric derivative of the first FDA-approved acetylcholinesterase (AChE) inhibitor, tacrine, has emerged as a multi-target compound with significant potential in neuroscience research.[1] While its primary roles as a potent AChE inhibitor, N-methyl-D-aspartate (NMDA) receptor antagonist, and GABA-A receptor antagonist are well-documented, its utility in the investigation of neuroinflammation is an area of growing interest.[1][2] Neuroinflammation, the inflammatory response within the central nervous system, is a critical component in the pathogenesis of various neurodegenerative diseases. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to explore and potentially modulate neuroinflammatory processes.
Mechanism of Action:
Bis(7)-tacrine's multifaceted mechanism of action makes it a compelling candidate for neuroinflammation studies. Its known functions include:
-
Potent Acetylcholinesterase (AChE) Inhibition: It is significantly more potent and selective for AChE over butyrylcholinesterase (BChE) compared to its parent compound, tacrine.[3][4]
-
NMDA Receptor Antagonism: It blocks NMDA receptors, thereby preventing glutamate-induced excitotoxicity and subsequent neuronal apoptosis.[5][6] This action is independent of its AChE inhibitory activity.[7]
-
GABA-A Receptor Antagonism: It acts as a competitive antagonist at GABA-A receptors.[2]
-
Beta-secretase (BACE-1) Inhibition: It has been shown to inhibit BACE-1, an enzyme involved in the production of amyloid-beta (Aβ) peptides.[1]
-
Neuroprotection: It exhibits neuroprotective effects in various in vitro and in vivo models of neuronal damage, including those induced by glutamate, Aβ, and cerebral ischemia.[7][8][9]
While direct studies on Bis(7)-tacrine's anti-inflammatory properties are limited, its parent compound, tacrine, has been shown to reduce levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α and to modulate the JAK2/STAT3 signaling pathway.[1]
Data Presentation: Quantitative Profile of Bis(7)-tacrine
| Parameter | Value | Species/System | Reference |
| AChE Inhibition (IC50) | 1.5 nM | Not Specified | [1] |
| BACE-1 Inhibition (IC50) | 7.5 µM | Recombinant Human BACE-1 | [1][10] |
| GABA-A Receptor Antagonism (IC50) | 5.6 µM | Rat Brain Membranes | [2] |
| GABA-A Receptor Binding (Ki) | 6.0 µM | Rat Brain Membranes | [2] |
| NMDA Receptor Binding (IC50) | 0.763 µM | Rat Cerebellar Cortex Membranes | [5] |
Key Experimental Protocols
In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
This protocol describes the use of the BV-2 microglial cell line to model neuroinflammation and to assess the anti-inflammatory potential of Bis(7)-tacrine.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Nitric Oxide (Griess) Assay
-
Reagents for Western Blotting (antibodies against iNOS, COX-2, p-NF-κB, total NF-κB, and a loading control like β-actin)
Procedure:
-
Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Bis(7)-tacrine Pre-treatment: Prepare stock solutions of this compound in sterile water or DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10 µM) in complete DMEM. The final vehicle concentration should not exceed 0.1%. Remove the culture medium and add the Bis(7)-tacrine solutions to the cells. Incubate for 2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only group.
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokines (TNF-α, IL-6, IL-1β) and nitric oxide.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for Western blot analysis of protein expression (iNOS, COX-2, NF-κB).
-
-
Analysis:
-
Cytokine Quantification: Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant, following the manufacturer's instructions.
-
Nitric Oxide Measurement: Determine the level of nitric oxide in the supernatant using the Griess assay.
-
Western Blotting: Analyze the expression of iNOS, COX-2, and the phosphorylation of NF-κB in the cell lysates.
-
In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This protocol outlines a method to induce a systemic inflammatory response with neuroinflammatory consequences in mice, which can be used to evaluate the in vivo efficacy of Bis(7)-tacrine.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Surgical tools for tissue collection
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for immunohistochemistry (antibodies against Iba1 for microglia and GFAP for astrocytes)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Bis(7)-tacrine Administration: Dissolve this compound in sterile saline. Administer Bis(7)-tacrine via intraperitoneal (i.p.) injection at appropriate doses (e.g., 0.5, 1, 2 mg/kg). Administer the drug 30-60 minutes before the LPS challenge. A vehicle control group should receive saline only.
-
LPS Challenge: Dissolve LPS in sterile saline. Administer LPS (e.g., 1 mg/kg) via i.p. injection.
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Brain Extraction: Perfuse the animals with cold PBS. Extract the brain and dissect specific regions like the hippocampus and cortex.
-
Analysis:
-
Cytokine Measurement: Homogenize the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Immunohistochemistry: Fix one hemisphere of the brain in 4% paraformaldehyde for sectioning and subsequent immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) activation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Neuroprotective pathway of Bis(7)-tacrine via NMDA receptor blockade.
Caption: Workflow for in vitro analysis of Bis(7)-tacrine's anti-inflammatory effects.
Caption: The LPS/TLR4/NF-κB signaling pathway, a potential target for investigation.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Novel dimeric acetylcholinesterase inhibitor bis7-tacrine, but not donepezil, prevents glutamate-induced neuronal apoptosis by blocking N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(7)-tacrine, a promising anti-Alzheimer's dimer, affords dose- and time-dependent neuroprotection against transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis(7)-tacrine attenuates beta amyloid-induced neuronal apoptosis by regulating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(7)-tacrine Dihydrochloride in Synaptic Plasticity Research
Application Notes for Researchers
Bis(7)-tacrine dihydrochloride is a dimeric derivative of tacrine, developed as a multi-target compound for neurodegenerative diseases, particularly Alzheimer's disease. Its unique pharmacological profile, characterized by potent acetylcholinesterase (AChE) inhibition and modulation of multiple ion channels, makes it a compound of significant interest for studies in synaptic plasticity. While direct studies on its effects on canonical long-term potentiation (LTP) and long-term depression (LTD) are not extensively documented in publicly available literature, its known mechanisms of action on key players in synaptic plasticity, such as NMDA receptors and cholinergic systems, provide a strong basis for its application in this field.
Key Mechanisms of Action Relevant to Synaptic Plasticity:
-
Acetylcholinesterase (AChE) Inhibition: Bis(7)-tacrine is a highly potent inhibitor of AChE, reported to be up to 150-fold more potent than its parent compound, tacrine[1]. By preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, it enhances cholinergic transmission. Cholinergic signaling, particularly through muscarinic and nicotinic receptors, is a well-established modulator of synaptic plasticity, including LTP induction and maintenance.
-
NMDA Receptor Antagonism: The compound acts as a non-competitive antagonist of NMDA receptors[2]. This is a critical property, as NMDA receptor activation is a cornerstone for the induction of many forms of synaptic plasticity in the hippocampus and cortex. Studies have shown that bis(7)-tacrine inhibits NMDA-activated currents in a concentration-dependent manner[2]. This suggests that bis(7)-tacrine could be used to probe the role of NMDA receptor hypofunction or to prevent excitotoxicity-induced synaptic alterations.
-
Modulation of Other Ion Channels: Bis(7)-tacrine has also been shown to interact with other ion channels that play a role in neuronal excitability and synaptic function, including nicotinic acetylcholine receptors (nAChRs), GABA-A receptors, and potassium channels[3][4][5]. Its effect on these channels can indirectly influence synaptic plasticity by altering the overall excitability of neurons and the balance of excitation and inhibition.
Potential Applications in Synaptic Plasticity Studies:
-
Investigating the Interplay between Cholinergic and Glutamatergic Systems: Due to its dual action on AChE and NMDA receptors, bis(7)-tacrine is an ideal tool to dissect the complex interactions between the cholinergic and glutamatergic systems in regulating synaptic plasticity.
-
Modeling Pathological Conditions: In models of Alzheimer's disease or other neurodegenerative disorders where both cholinergic deficits and glutamatergic excitotoxicity are implicated, bis(7)-tacrine can be used to study how a multi-target compound might rescue or modify synaptic plasticity deficits.
-
Probing the Role of NMDA Receptor Subtypes: While not fully characterized, the specific subunit selectivity of bis(7)-tacrine for NMDA receptors could be explored to understand the contribution of different NMDA receptor subtypes to various forms of synaptic plasticity.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) and binding affinities (Ki) of this compound on various molecular targets relevant to synaptic plasticity.
Table 1: Inhibition of Neurotransmitter Receptors by Bis(7)-tacrine
| Target Receptor | Preparation | IC50 / Ki | Reference |
| NMDA Receptor | Cultured rat hippocampal neurons | 0.66 ± 0.07 µM | [2] |
| Nicotinic Acetylcholine Receptor | Torpedo electric organ membranes in Xenopus oocytes | 162 ± 5 nM | [3] |
| GABA-A Receptor | Whole-cell patch-clamp recordings | 5.6 µM | [4] |
| GABA-A Receptor | [3H]muscimol displacement from rat brain membranes | Ki of 6.0 µM | [4] |
| 5-HT3 Receptor | Rat trigeminal ganglion neurons | ~20 µM | [6] |
Table 2: Enzyme Inhibition and Other Actions of Bis(7)-tacrine
| Target/Action | Preparation/Model | Potency/Effect | Reference |
| Acetylcholinesterase (AChE) | In vitro and in vivo (rat brain) | Up to 150-fold more potent than tacrine | [1] |
| Butyrylcholinesterase (BChE) | In vitro | 250-fold more selective for AChE over BChE compared to tacrine | [1] |
| BACE-1 | In vitro | IC50 of 7.5 µM | [7] |
| K(V)4.2 Potassium Channels | Expressed in Xenopus oocytes | IC50 of 0.53 ± 0.13 µM | [5] |
| Neuroprotection against Glutamate-induced Excitotoxicity | Cultured rat cortical neurons | IC50 of 0.02 µM |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA-Activated Currents in Cultured Neurons
This protocol is based on methodologies described for studying the effects of bis(7)-tacrine on NMDA receptors in cultured rat hippocampal neurons[2].
1. Cell Culture:
- Culture primary hippocampal neurons from E18 rat embryos on poly-L-lysine-coated glass coverslips.
- Maintain cultures in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
- Use neurons for recording after 7-14 days in vitro.
2. Electrophysiological Recording:
- Place a coverslip with cultured neurons in a recording chamber mounted on an inverted microscope.
- Continuously perfuse the chamber with an external solution containing (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin, and 0.01 glycine, with pH adjusted to 7.4 with NaOH.
- Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with pH adjusted to 7.2 with CsOH.
- Establish a whole-cell voltage-clamp configuration at a holding potential of -60 mV.
3. Drug Application:
- Apply NMDA (e.g., 100 µM) to elicit an inward current.
- To determine the IC50 of bis(7)-tacrine, co-apply varying concentrations of bis(7)-tacrine with NMDA.
- Use a rapid solution exchange system for fast application and removal of drugs.
4. Data Analysis:
- Measure the peak amplitude of the NMDA-activated current in the absence and presence of different concentrations of bis(7)-tacrine.
- Normalize the current amplitude in the presence of bis(7)-tacrine to the control current.
- Plot the normalized current as a function of the bis(7)-tacrine concentration and fit the data with a Hill equation to determine the IC50.
Protocol 2: Proposed Method for Investigating the Effect of Bis(7)-tacrine on Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is a standard procedure for inducing and recording LTP in the CA1 region of the hippocampus and is adapted for the investigation of bis(7)-tacrine.
1. Hippocampal Slice Preparation:
- Anesthetize and decapitate a young adult rodent (e.g., P21-P35 mouse or rat).
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Field Excitatory Postsynaptic Potential (fEPSP) Recording:
- Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
- Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximal response.
- Record a stable baseline of fEPSPs for at least 20 minutes.
3. Bis(7)-tacrine Application and LTP Induction:
- After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound for a pre-incubation period (e.g., 20-30 minutes).
- Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms).
- Continue to record fEPSPs for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.
4. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slope to the average slope during the baseline period.
- Compare the magnitude of potentiation (e.g., the average normalized fEPSP slope from 50-60 minutes post-HFS) between control slices and slices treated with bis(7)-tacrine.
- Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed effects.
Visualizations
Caption: Multi-target signaling pathways of Bis(7)-tacrine.
Caption: Workflow for patch-clamp analysis of NMDA currents.
References
- 1. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of bis(7)-tacrine on spontaneous synaptic activity and on the nicotinic ACh receptor of Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of bis(7)-tacrine and tacrine on transient potassium current in rat DRG neurons and potassium current mediated by K(V)4.2 expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by bis(7)-tacrine of 5-HT-activated current in rat TG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(7)-tacrine Dihydrochloride Administration in Rodents
These application notes provide detailed procedures for the preparation and administration of Bis(7)-tacrine dihydrochloride to rodent models for preclinical research. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the neuroprotective and cognitive-enhancing effects of this compound.
Overview and Mechanism of Action
Bis(7)-tacrine, a dimeric derivative of tacrine, is a potent and selective acetylcholinesterase (AChE) inhibitor.[1][2] Its mechanism of action extends beyond cholinesterase inhibition, exhibiting neuroprotective properties through multiple pathways. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) and GABA(A) receptors, and has been shown to possess anti-apoptotic properties.[3][4][5] These multifaceted actions make it a compound of significant interest in the study of neurodegenerative diseases, such as Alzheimer's disease, and ischemic injuries.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the administration and effects of this compound in rodents.
Table 1: In Vivo Administration and Dosages
| Rodent Model | Administration Route | Dosage Range | Therapeutic Effect | Reference |
| Sprague-Dawley Rat (AF64A-induced memory impairment) | Oral | 0.22-0.89 µmol/kg | Reversal of spatial memory deficits | |
| Sprague-Dawley Rat (Pressure-induced retinal ischemia) | Intraperitoneal (i.p.) | 0.2 mg/kg | Neuroprotection, reduced retinal damage | [8] |
| Sprague-Dawley Rat (Transient focal cerebral ischemia) | Intraperitoneal (i.p.) | Dose-dependent | Improved neurological deficits, reduced infarct volume | [6] |
| Sprague-Dawley Rat (Chronic cerebral ischemia) | Not specified | Not specified | Reduced neuronal apoptosis, promoted neurogenesis | |
| Mice (Cycloheximide-induced amnesia) | Subcutaneous (s.c.) | 1 µmol/kg | Improved retention latency | [9] |
| Mice (Acute toxicity) | Subcutaneous (s.c.) | 0.06-20 µmol/kg | Investigated hepatotoxicity and acute toxicity | [10] |
Table 2: In Vitro and In Vivo Potency
| Parameter | Value | Condition | Reference |
| AChE Inhibition Potency vs. Tacrine | Up to 150-fold more potent | In vitro | [1][2] |
| AChE vs. BChE Selectivity vs. Tacrine | Up to 250-fold more selective | In vitro | [1][2] |
| GABA(A) Receptor Antagonism (IC50) | 5.6 µM | Whole-cell patch-clamp recordings | [4] |
| GABA(A) Receptor Binding (Ki) | 6.0 µM | [3H]muscimol displacement from rat brain membranes | [4] |
| BACE-1 Inhibition (IC50) | 7.5 µM | In vitro | [11] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount: Based on the desired dosage and the number and weight of the animals, calculate the total amount of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of the compound using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable volume of sterile saline. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of the compound in 1 mL of sterile saline.
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
pH adjustment (optional): If required for the experimental paradigm, adjust the pH of the solution to a physiological range (e.g., 7.2-7.4) using sterile NaOH or HCl.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container to remove any potential microbial contamination.
-
Storage: Store the prepared solution at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C or -80°C, though freeze-thaw cycles should be avoided.
Administration to Rodents
3.2.1. Oral Administration (Gavage)
This method is suitable for studies investigating the oral bioavailability and central nervous system effects following gastrointestinal absorption.[12]
Procedure:
-
Acclimate the animal to handling and the gavage procedure.
-
Select an appropriately sized feeding needle (gavage needle) based on the animal's weight (e.g., 18-20 gauge for rats).
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.
-
Draw the calculated volume of the this compound solution into a syringe.
-
Gently restrain the animal and insert the feeding needle into the esophagus, advancing it to the predetermined depth.
-
Slowly administer the solution.
-
Carefully withdraw the needle and monitor the animal for any signs of distress.
3.2.2. Intraperitoneal (i.p.) Injection
This route allows for rapid absorption and systemic distribution of the compound.[6][8]
Procedure:
-
Properly restrain the animal to expose the abdomen. For rats, the lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum and bladder.
-
Use a sterile needle (e.g., 25-27 gauge) and syringe to draw up the calculated dose.
-
Lift the animal's hindquarters slightly to allow the abdominal organs to shift forward.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution and withdraw the needle.
-
Return the animal to its cage and monitor for any adverse reactions.
3.2.3. Subcutaneous (s.c.) Injection
This method provides a slower, more sustained release of the compound compared to i.p. injection.[9][10]
Procedure:
-
Gently restrain the animal and lift a fold of skin, typically in the dorsal region (scruff of the neck).
-
Insert a sterile needle (e.g., 25-27 gauge) into the "tent" of skin, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution, creating a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Monitor the animal post-injection.
Visualization of Signaling Pathways and Workflows
Signaling Pathways of this compound
Caption: Signaling pathways modulated by Bis(7)-tacrine.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for rodent studies.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Bis(7)-tacrine, a promising anti-Alzheimer's dimer, affords dose- and time-dependent neuroprotection against transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of bis(7)-tacrine on cognition in rats with chronic cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of bis(7)-tacrine in a rat model of pressure-induced retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Bis(7)-tacrine dihydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7)-tacrine dihydrochloride is a promising multi-target-directed ligand developed for the potential treatment of Alzheimer's disease (AD). It is a homodimer of tacrine, the first centrally acting cholinesterase inhibitor approved for AD, connected by a seven-carbon linker.[1][2] Its mechanism of action is multifaceted, addressing several pathological hallmarks of AD. This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the activity of this compound in a research setting.
Mechanism of Action
Bis(7)-tacrine exhibits a broader pharmacological profile than its parent compound, tacrine. Its primary mechanisms of action include:
-
Cholinesterase Inhibition: It is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[1][3] By inhibiting these enzymes, it increases acetylcholine levels in the brain, which is crucial for cognitive function.
-
NMDA Receptor Antagonism: Bis(7)-tacrine acts as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4] Overactivation of these receptors by the neurotransmitter glutamate leads to excitotoxicity, a key process in neuronal cell death in AD.
-
Beta-Secretase (BACE1) Inhibition: It has been shown to inhibit BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of AD patients.[5]
-
GABAa Receptor Antagonism: Bis(7)-tacrine also functions as a potent antagonist of GABAa receptors.[6]
These multiple activities suggest that Bis(7)-tacrine may offer a more comprehensive therapeutic approach to AD than single-target agents.
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize the reported in vitro efficacy of this compound in various cell-based and enzymatic assays.
| Target Enzyme | IC50 Value | Source Organism/System | Reference |
| Acetylcholinesterase (AChE) | 0.0298 nM | Normal Human Brain Cortex | [2] |
| Acetylcholinesterase (AChE) | 0.40 nM | Not Specified | [7] |
| Butyrylcholinesterase (BChE) | 0.0182 nM | Normal Human Serum | [2] |
| Beta-Secretase 1 (BACE-1) | 7.5 µM | Recombinant Human BACE-1 | [5] |
Table 1: Enzymatic Inhibition by this compound
| Receptor/Channel | IC50/Ki Value | Assay Type | Cell/Tissue Type | Reference |
| NMDA Receptor (MK-801 binding) | 0.763 µM | Radioligand Binding | Rat Cerebellar Cortex Membranes | |
| GABAa Receptor | 5.6 µM (IC50) | Whole-cell Patch Clamp | Rat Neurons | |
| GABAa Receptor ([3H]muscimol binding) | 6.0 µM (Ki) | Radioligand Binding | Rat Brain Membranes | |
| 5-HT3 Receptor | 20 µM (IC50) | Whole-cell Patch Clamp | Rat Trigeminal Ganglion Neurons | [8] |
Table 2: Receptor and Ion Channel Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the neuroprotective and anti-amyloidogenic properties of this compound. The human neuroblastoma SH-SY5Y cell line is a commonly used model for neurodegenerative disease research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[9][10]
Neuroprotection Against Glutamate-Induced Excitotoxicity
This assay assesses the ability of Bis(7)-tacrine to protect neuronal cells from excitotoxicity, a major contributor to neuronal death in AD.
Cell Line: Primary cortical neurons or differentiated SH-SY5Y cells.
Protocol:
-
Cell Seeding: Seed differentiated SH-SY5Y cells or primary neurons in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 2 hours.
-
Induction of Excitotoxicity: Add glutamate to a final concentration of 20-100 µM to induce excitotoxicity.[11] Include a vehicle control (no glutamate) and a positive control (glutamate alone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12]
-
Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the EC50 value of Bis(7)-tacrine for neuroprotection.
Inhibition of Amyloid-β (Aβ) Aggregation
This assay evaluates the potential of Bis(7)-tacrine to inhibit the aggregation of Aβ peptides, a key pathological event in AD.
Assay Principle: The Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to amyloid fibrils.[15]
Protocol:
-
Aβ Preparation: Prepare a 100 µM stock solution of Aβ₁₋₄₂ peptide by dissolving it in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO. For aggregation studies, dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Incubation with Compound: In a black 96-well plate, mix the Aβ₁₋₄₂ solution with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a control with Aβ₁₋₄₂ and vehicle (DMSO).
-
Aggregation Conditions: Incubate the plate at 37°C with continuous shaking for 24-48 hours to promote fibril formation.
-
Thioflavin T Staining:
-
Prepare a 5 µM working solution of Thioflavin T in PBS.
-
Add 190 µL of the ThT working solution to each well containing 10 µL of the aggregated Aβ sample.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[16]
-
Data Analysis: Calculate the percentage inhibition of Aβ aggregation for each concentration of Bis(7)-tacrine relative to the control. Determine the IC50 value.
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay quantifies the inhibition of AChE and BChE activity by Bis(7)-tacrine.[17]
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare solutions of purified human AChE and BChE in phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), in phosphate buffer.[18]
-
-
Inhibition Assay:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of varying concentrations of this compound.
-
Add 25 µL of the AChE or BChE enzyme solution to each well and incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.[19] The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage inhibition of cholinesterase activity for each concentration of Bis(7)-tacrine. Determine the IC50 values for both AChE and BChE.
BACE1 Activity Assay
This fluorometric assay measures the inhibition of BACE1 activity in a cell-based system.[20][21]
Cell Line: SH-SY5Y cells or other suitable cell lines overexpressing human APP.
Protocol:
-
Cell Lysate Preparation:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Lyse the cells in a suitable extraction buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the BACE1 enzyme.
-
-
Inhibition Assay:
-
In a black 96-well plate, add the cell lysate, a fluorogenic BACE1 substrate, and varying concentrations of this compound.
-
Include a vehicle control (no inhibitor) and a positive control (a known BACE1 inhibitor).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used (e.g., Ex/Em = 345/500 nm).
-
Data Analysis: Calculate the percentage inhibition of BACE1 activity for each concentration of Bis(7)-tacrine and determine the IC50 value.
Mandatory Visualizations
Caption: Multi-target mechanism of Bis(7)-tacrine.
Caption: Workflow for the neuroprotection assay.
Caption: Workflow for the Aβ aggregation assay.
References
- 1. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bis(7)-Tacrine [shop.labclinics.com]
- 8. Inhibition by bis(7)-tacrine of 5-HT-activated current in rat TG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of Amyloid-β Peptides Varies Depending on Differentiation Route of SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT assay [protocols.io]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 18. broadpharm.com [broadpharm.com]
- 19. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acetylcholinesterase Kinetics using Bis(7)-tacrine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7)-tacrine dihydrochloride is a homodimer of the acetylcholinesterase (AChE) inhibitor tacrine, linked by a seven-carbon chain. This structural modification results in a highly potent and selective inhibitor of AChE, making it an invaluable tool for studying the kinetics of this critical enzyme.[1][2][3] Bis(7)-tacrine exhibits a mixed-type inhibition mechanism, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[4] This dual binding capability is believed to be responsible for its significantly enhanced inhibitory potency compared to its monomeric counterpart, tacrine.[4]
These application notes provide detailed protocols for utilizing this compound in AChE kinetic studies, including the determination of inhibitory constants and the characterization of its mixed-inhibition profile. The provided methodologies are based on the widely accepted Ellman's method for measuring AChE activity.
Data Presentation: Inhibitory Potency of Bis(7)-tacrine and Related Compounds
The following tables summarize the quantitative data on the inhibitory activity of bis(7)-tacrine and tacrine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: In Vitro Inhibitory Potency (IC₅₀) of Bis(7)-tacrine and Tacrine
| Compound | Enzyme Source | IC₅₀ (nM) | Selectivity (BChE IC₅₀ / AChE IC₅₀) | Reference |
| Bis(7)-tacrine | Rat Brain AChE | 1.5 | ~250-fold more selective for AChE | [1][2] |
| Tacrine | Rat Brain AChE | - | - | [1][2] |
| Bis(7)-tacrine | - | - | up to 150-fold more potent than tacrine | [1][2][3] |
| Tacrine | Electric Eel AChE | 94.69 ± 4.88 | - | [5] |
| Tacrine | Equine Serum BChE | 14.26 ± 1.07 | - | [5] |
Table 2: Inhibition Constants (Kᵢ) of Bis(7)-tacrine
| Compound | Enzyme Source | Inhibition Type | Kᵢ (nM) | Reference |
| Bis(7)-tacrine | Rat Cortex AChE | Mixed | Consistent with human cerebellum Ki values | [6] |
| Tacrine | Rat Cortex AChE | Mixed | - | [6] |
Experimental Protocols
Protocol 1: Determination of IC₅₀ of Bis(7)-tacrine using Ellman's Method
This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of bis(7)-tacrine against AChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or other suitable source
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
ATCI Solution (15 mM): Dissolve the required amount of ATCI in deionized water. Prepare fresh daily.
-
DTNB Solution (3 mM): Dissolve the required amount of DTNB in 0.1 M phosphate buffer, pH 7.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer and dilute to the desired working concentration just before use. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Bis(7)-tacrine Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO) and perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (No Inhibitor): 100 µL phosphate buffer, 50 µL DTNB solution, 25 µL AChE solution.
-
Inhibitor Wells: 100 µL of different concentrations of bis(7)-tacrine solution, 50 µL DTNB solution, 25 µL AChE solution.
-
-
Pre-incubation:
-
Add the components as described above to the respective wells.
-
Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
To all wells except the blank, add 25 µL of the ATCI solution to start the enzymatic reaction.
-
The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve by fitting the data to a suitable sigmoidal model.
-
Protocol 2: Determination of Inhibition Type and Kᵢ for Bis(7)-tacrine
This protocol describes how to determine the type of inhibition (mixed) and the inhibition constant (Kᵢ) of bis(7)-tacrine.
Procedure:
-
Experimental Setup:
-
Follow the general procedure of the Ellman's method as described in Protocol 1.
-
The key difference is that the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (bis(7)-tacrine).
-
Typically, you will use several fixed concentrations of bis(7)-tacrine and for each inhibitor concentration, you will vary the concentration of ATCI.
-
-
Data Collection:
-
For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V).
-
-
Data Analysis:
-
Lineweaver-Burk Plot:
-
For each fixed inhibitor concentration, create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).
-
For a mixed inhibitor, the resulting plot will show a series of lines that intersect to the left of the 1/V axis.
-
The y-intercept of each line is 1/Vmax_app and the x-intercept is -1/Km_app.
-
In mixed inhibition, both Vmax and Km are affected by the inhibitor.
-
-
Dixon Plot:
-
To determine the inhibition constant (Kᵢ), a Dixon plot can be constructed.
-
Plot 1/V versus the inhibitor concentration ([I]) at different fixed substrate concentrations.
-
The lines for different substrate concentrations will intersect at a point where x = -Kᵢ.
-
-
Visualizations
References
Investigating the Effects of Bis(7)-tacrine Dihydrochloride on Beta-Amyloid Generation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of Bis(7)-tacrine dihydrochloride on the generation of beta-amyloid (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. Bis(7)-tacrine, a dimeric analog of tacrine, has emerged as a promising multi-target agent for Alzheimer's therapy. These notes offer a guide to understanding its mechanism of action and provide standardized methods for its evaluation.
Introduction to Bis(7)-tacrine and Beta-Amyloid
Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain. These plaques are formed by the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE-1) and γ-secretase.[1][2] Bis(7)-tacrine is a potent acetylcholinesterase (AChE) inhibitor that has been shown to possess neuroprotective properties beyond its primary function.[3][4][5] Notably, research indicates that Bis(7)-tacrine can reduce the production of Aβ, suggesting a disease-modifying potential.[6][7] This document outlines the protocols to investigate these effects in a laboratory setting.
Mechanism of Action: Inhibition of BACE-1
Studies have revealed that Bis(7)-tacrine reduces the generation of both secreted and intracellular Aβ in neuronal cell lines without altering the expression of APP.[6][7] The primary mechanism for this reduction is the direct inhibition of BACE-1 activity.[6] Bis(7)-tacrine acts as a non-competitive inhibitor of recombinant human BACE-1.[6] This inhibitory action shifts APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase. Evidence for this includes an observed increase in the levels of the soluble APPα fragment (sAPPα) and the α-C-terminal fragment (CTFα), alongside a decrease in the corresponding β-secretase-derived fragments, sAPPβ and CTFβ.[6]
Data Presentation: Quantitative Effects of Bis(7)-tacrine
The following tables summarize the key quantitative data regarding the effects of Bis(7)-tacrine on various parameters related to beta-amyloid generation and its other known biological activities.
| Parameter | Cell Line/System | Concentration/IC50 | Effect | Reference |
| Aβ Generation (secreted & intracellular) | Neuro2a APPswe cells | 0.1-3 µM | Substantial reduction | [6] |
| BACE-1 Activity (in cultured cells) | Neuro2a APPswe cells | Concentration-dependent | Inhibition | [6] |
| Recombinant Human BACE-1 Activity | In vitro | IC50 of 7.5 µM | Non-competitive inhibition | [6][7] |
| α-Secretase Activity | Neuro2a APPswe cells | 0.1-3 µM | Indirect activation (increased sAPPα and CTFα) | [6] |
| γ-Secretase Activity | In vitro | - | No direct effect | [6] |
| Acetylcholinesterase (AChE) Inhibition | In vitro (rat brain) | Up to 150-fold more potent than tacrine | Potent and selective inhibition | [3][4][5] |
| Butyrylcholinesterase (BChE) Inhibition | In vitro (rat brain) | Up to 250-fold more selective for AChE over BChE than tacrine | Selective inhibition | [4][5] |
| GABA-A Receptor Antagonism | Rat brain membranes | IC50 of 5.6 µM | Competitive antagonism | [8] |
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Experimental Workflow for Investigating Bis(7)-tacrine Effects.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of a neuronal cell line overexpressing a mutated form of APP and subsequent treatment with Bis(7)-tacrine.
Materials:
-
Neuro2a cells stably expressing human APP with the Swedish mutation (Neuro2a APPswe)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture Neuro2a APPswe cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed the cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to final concentrations ranging from 0.1 µM to 3 µM. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the culture medium with the medium containing Bis(7)-tacrine or vehicle control (0.1% DMSO) and incubate for the desired time period (e.g., 24-48 hours).
-
Sample Collection: After incubation, collect the conditioned medium for analysis of secreted Aβ and sAPP fragments. Lyse the cells for analysis of intracellular Aβ, CTF fragments, and BACE-1 activity.
Protocol 2: Western Blot Analysis of APP Metabolites
This protocol details the detection of APP C-terminal fragments (CTFs) and soluble APP fragments (sAPPs) by Western blotting.
Materials:
-
Conditioned medium and cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Aβ, anti-sAPPα, anti-sAPPβ, anti-APP C-terminal
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Cell Lysates: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
Conditioned Medium: Centrifuge the collected medium to remove any detached cells. The supernatant can be concentrated if necessary.
-
-
SDS-PAGE: Load equal amounts of protein from cell lysates or equal volumes of conditioned medium onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Protocol 3: Measurement of Beta-Amyloid Levels by ELISA
This protocol describes the quantification of secreted Aβ40 and Aβ42 levels in the conditioned medium using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Conditioned medium from Protocol 1
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific Aβ ELISA kit.
-
Briefly, add standards and conditioned medium samples to the wells of the microplate pre-coated with an Aβ-specific capture antibody.
-
Incubate to allow Aβ to bind to the antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that binds to a different epitope on the Aβ peptide.
-
Wash the wells again.
-
Add a substrate that reacts with the enzyme conjugated to the detection antibody to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
Protocol 4: In Vitro BACE-1 Activity Assay
This protocol outlines a method to measure the direct inhibitory effect of Bis(7)-tacrine on BACE-1 activity using a fluorogenic substrate.[10]
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 specific fluorogenic peptide substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Bis(7)-tacrine in the assay buffer.
-
In a 96-well black microplate, add the recombinant BACE-1 enzyme to each well.
-
Add the different concentrations of Bis(7)-tacrine or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a short period at the recommended temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic BACE-1 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
The rate of the reaction is proportional to the BACE-1 activity.
-
Calculate the percentage of inhibition for each concentration of Bis(7)-tacrine compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways Modulated by Bis(7)-tacrine
Beyond its direct effects on APP processing enzymes, Bis(7)-tacrine has been shown to modulate several intracellular signaling pathways that can indirectly influence neuronal health and Aβ-induced toxicity. These include:
-
NMDA Receptor and Nitric Oxide Synthase (NOS) Pathway: Bis(7)-tacrine can provide neuroprotection against glutamate-induced excitotoxicity by moderately blocking NMDA receptors and selectively inhibiting neuronal NOS.[11]
-
ERK Pathway: It has been shown to inhibit the activation of the ERK pathway caused by glutamate.[12]
-
Calcium Homeostasis: Bis(7)-tacrine can attenuate Aβ-induced neuronal apoptosis by regulating L-type voltage-dependent calcium channels, thereby preventing excessive intracellular calcium influx.[13]
These multi-target effects contribute to the overall neuroprotective profile of Bis(7)-tacrine and make it a compelling candidate for further investigation in the context of Alzheimer's disease therapeutics.
References
- 1. A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE. | Semantic Scholar [semanticscholar.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising anti-Alzheimer's dimer bis(7)-tacrine reduces beta-amyloid generation by directly inhibiting BACE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucallmlab.com [ucallmlab.com]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic neuroprotection by bis(7)-tacrine via concurrent blockade of N-methyl-D-aspartate receptors and neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bis(7)-tacrine attenuates beta amyloid-induced neuronal apoptosis by regulating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with Bis(7)-tacrine dihydrochloride in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bis(7)-tacrine dihydrochloride in experimental buffers.
Troubleshooting Guide
This guide addresses common solubility challenges encountered during experimental work with this compound.
| Issue/Question | Possible Cause | Troubleshooting Steps |
| Precipitation observed when dissolving this compound directly in an aqueous buffer (e.g., PBS). | This compound has limited solubility in purely aqueous solutions, especially at neutral or near-neutral pH. High concentrations of salts, such as phosphates in PBS, can further decrease solubility. | 1. Prepare a concentrated stock solution in an organic solvent first. Recommended solvents include DMSO, DMF, or Ethanol. 2. Serially dilute the stock solution in the desired aqueous buffer. This ensures the final concentration of the organic solvent is minimal and the compound remains in solution. 3. Consider using a co-solvent system. For example, a 1:6 ratio of Ethanol to PBS (pH 7.2) has been shown to be effective. |
| The compound dissolves initially but precipitates over time or upon storage. | Aqueous solutions of this compound may not be stable for long periods. Changes in temperature or pH can also lead to precipitation. | 1. Prepare fresh aqueous solutions for each experiment. 2. Store stock solutions in an appropriate organic solvent at -20°C or -80°C. 3. If storing aqueous solutions for a short period, ensure the pH is stable and consider sterile filtering the solution. |
| Inconsistent results in bioassays, potentially due to poor solubility. | Aggregation of the compound due to poor solubility can lead to variable and unreliable experimental outcomes. | 1. Visually inspect solutions for any signs of precipitation before use. 2. Use a sonicator or vortex mixer to aid dissolution when preparing the final dilution. 3. Validate the final concentration of the compound in your experimental media using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC). |
| Difficulty achieving the desired final concentration in the experimental buffer. | The desired concentration may exceed the solubility limit of this compound in the chosen buffer system. | 1. Consult the solubility data table to determine the optimal solvent and buffer system for your target concentration. 2. If a high concentration is required, it may be necessary to use a formulation with co-solvents or other excipients. 3. Adjust the pH of the buffer, if experimentally permissible, as the solubility of amine hydrochlorides can be pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a working solution of this compound for cell-based assays?
A1: The recommended method is to first prepare a high-concentration stock solution in an organic solvent such as DMSO, DMF, or ethanol. For example, you can prepare a 10 mM stock solution in DMSO. This stock solution can then be serially diluted to the final working concentration in your cell culture medium. This two-step process helps to avoid precipitation of the compound in the aqueous medium.
Q2: Can I dissolve this compound directly in water or PBS?
A2: While this compound is a salt and has some aqueous solubility, dissolving it directly in water or PBS, especially at higher concentrations, can be challenging and may lead to precipitation. This is particularly true for buffers with high salt concentrations like PBS. The presence of phosphate ions can sometimes contribute to the precipitation of amine hydrochloride salts. Therefore, preparing a stock solution in an organic solvent is the most reliable method.
Q3: How should I store solutions of this compound?
A3: Stock solutions prepared in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods.
Q4: Why is the solubility of this compound pH-dependent?
A4: Bis(7)-tacrine is an amine-containing compound and is supplied as a dihydrochloride salt. In solution, the amine groups can exist in both protonated (charged) and deprotonated (neutral) forms, and the equilibrium between these forms is pH-dependent. The protonated form is generally more water-soluble. At higher pH values, the amine groups are more likely to be deprotonated, reducing the overall charge of the molecule and potentially decreasing its aqueous solubility.
Q5: What should I do if I observe a precipitate in my prepared solution?
A5: If you observe a precipitate, do not use the solution in your experiment as the actual concentration will be lower than intended, leading to inaccurate results. The solution can be gently warmed or sonicated to try and redissolve the precipitate. However, the best course of action is to discard the solution and prepare a fresh one, ensuring that the solubility limits are not exceeded and that the proper dissolution procedure is followed.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~30 mg/mL |
| Water | ~10 mg/mL |
| Ethanol:PBS (pH 7.2) (1:6) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 565.62 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5.66 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, first dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Use the freshly prepared working solution for your experiment immediately.
Mandatory Visualizations
Technical Support Center: Optimizing Bis(7)-tacrine Dihydrochloride for Cell Culture Experiments
Welcome to the technical support center for Bis(7)-tacrine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this multi-target compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dimeric derivative of tacrine and functions as a potent acetylcholinesterase (AChE) inhibitor.[1][2][3] Beyond its primary role in inhibiting AChE, it exhibits a multi-target profile by also acting as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors and a potent antagonist of GABA-A receptors.[4][5][6] This compound has demonstrated neuroprotective effects against glutamate-induced excitotoxicity and beta-amyloid-induced neuronal apoptosis.[6]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: For neuroprotection studies, a concentration range of 0.01 µM to 1 µM has been shown to be effective in primary cultured cerebellar granule neurons.[6] For general cell-based assays with cell lines such as SH-SY5Y, it is advisable to start with a concentration range of 0.1 µM to 10 µM and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Cytotoxic effects have been observed in SH-SY5Y cells at a concentration of 10 µM.[7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This stock solution should be stored at -20°C for long-term stability (up to 2 years) or at 4°C for short-term use (up to 2 weeks).[8] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: Bis(7)-tacrine's antagonism of NMDA receptors leads to the inhibition of downstream signaling pathways, including the ERK1/2 and p38 MAPK pathways, which are activated by glutamate.[6] By blocking these pathways, Bis(7)-tacrine can prevent neuronal apoptosis. Additionally, it has been shown to have an impact on mitochondrial function, reversing declines in mitochondrial membrane potential and ATP production induced by glutamate.[9]
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Application | Cell Type | Recommended Concentration Range | Reference |
| Neuroprotection (against glutamate) | Primary Cerebellar Granule Neurons | 0.01 - 1 µM | [6] |
| General Screening | SH-SY5Y, PC12, etc. | 0.1 - 10 µM | [7] |
| AChE Inhibition (in vitro) | Purified enzyme | IC50 ~0.40 nM | [1] |
| NMDA Receptor Inhibition | Cultured Hippocampal Neurons | IC50 ~0.66 µM | [10] |
| GABA-A Receptor Antagonism | Whole-cell patch clamp | IC50 ~5.6 µM | [5] |
Table 2: Cytotoxicity Data for Bis(7)-tacrine and Related Compounds
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| Bis(7)-tacrine | SH-SY5Y | Significant decrease in cell viability | 10 µM | [7] |
| Tacrine (parent compound) | HepG2 | IC50 | >100 µM | [11] |
| Tacrine Analogue 4 | SH-SY5Y | IC50 (72h) | 2 µM | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound or its protective effect against a toxic insult.
Materials:
-
Cells of interest (e.g., SH-SY5Y, PC12)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
For Cytotoxicity: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
For Neuroprotection: Pre-incubate the cells with different concentrations of this compound for 1-2 hours. Then, add the toxic agent (e.g., glutamate, H₂O₂) to the wells (co-treatment). Include controls for the toxic agent alone and untreated cells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Protocol 2: Apoptosis Detection using TUNEL Assay
This protocol outlines the steps for detecting DNA fragmentation associated with apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine as a positive control)
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound, with or without an apoptotic stimulus, as described in the MTT assay protocol. Include a positive control (e.g., treated with staurosporine) and a negative control (untreated cells).
-
Fixation: After treatment, wash the cells twice with PBS and then fix them with the fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and then permeabilize them with the permeabilization solution for 5-10 minutes at room temperature.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Nuclear Counterstaining: After the TUNEL reaction, wash the cells and counterstain the nuclei with DAPI or Hoechst solution.
-
Mounting and Visualization: Wash the cells, mount the coverslips on microscope slides, and visualize them using a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the kit) in the nucleus, co-localizing with the blue nuclear counterstain.
Protocol 3: Cellular Acetylcholinesterase Activity Measurement (Ellman's Assay)
This protocol is for measuring the AChE inhibitory activity of this compound in a cell-based format.
Materials:
-
Cells with endogenous AChE activity (e.g., differentiated SH-SY5Y cells)
-
This compound
-
Cell lysis buffer (e.g., 0.1 M phosphate buffer, pH 8.0, with 1% Triton X-100)
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well or 12-well plates). Treat the cells with various concentrations of this compound for a defined period.
-
Cell Lysis: Wash the cells with cold PBS and then add cell lysis buffer. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Enzyme Assay:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add DTNB solution to each well.
-
To initiate the reaction, add the ATCI substrate to each well.
-
Include a blank with lysis buffer but no lysate.
-
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control.
Mandatory Visualization
Caption: Experimental Workflow for this compound.
Caption: Signaling Pathways of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Medium | - High final concentration of the compound.- Low solubility in aqueous solutions.- Interaction with media components. | - Ensure the final DMSO concentration is ≤ 0.1%.- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solvent for the final dilution step (though DMSO is generally preferred). |
| High Cell Death in Control Wells | - DMSO toxicity.- Poor cell health.- Contamination. | - Use a lower final concentration of DMSO (e.g., 0.05%).- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Regularly check for microbial contamination. |
| Inconsistent Results Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a single-cell suspension before seeding and mix well.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. |
| No Neuroprotective Effect Observed | - Concentration of Bis(7)-tacrine is too low.- The timing of treatment is not optimal.- The toxic insult is too severe. | - Perform a dose-response experiment to find the optimal protective concentration.- Vary the pre-incubation time with Bis(7)-tacrine before adding the toxin.- Reduce the concentration or duration of the toxic insult to a level where partial cell death is observed, allowing for a window of protection. |
| High Background in AChE Assay | - Spontaneous substrate hydrolysis.- Presence of other interfering substances. | - Run a blank control without the cell lysate to measure and subtract the rate of non-enzymatic hydrolysis.- Ensure the cell lysis buffer does not contain components that interfere with the assay. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE [pubmed.ncbi.nlm.nih.gov]
- 4. BIS(7)-TACRINE | CAS#:224445-12-9 | Chemsrc [chemsrc.com]
- 5. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel dimeric acetylcholinesterase inhibitor bis7-tacrine, but not donepezil, prevents glutamate-induced neuronal apoptosis by blocking N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS 224445-12-9|DC Chemicals [dcchemicals.com]
- 9. Mitochondrial proteomic analysis and characterization of the intracellular mechanisms of bis(7)-tacrine in protecting against glutamate-induced excitotoxicity in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Preventing degradation of Bis(7)-tacrine dihydrochloride in solution
Welcome to the technical support center for Bis(7)-tacrine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -80°C for no longer than 6 months. For short-term storage (up to 2 weeks), solutions in DMSO can be kept at 4°C. Avoid repeated freeze-thaw cycles. |
| Verify the pH of your experimental buffer. Bis(7)-tacrine, similar to its parent compound tacrine, is a weak base and may be more susceptible to degradation at neutral to alkaline pH. Consider using a slightly acidic buffer if your experimental conditions permit. | ||
| Protect solutions from light, especially during long-term storage and incubation, as acridine derivatives can be photosensitive. Use amber vials or wrap containers in aluminum foil. | ||
| Precipitation in Aqueous Buffer | Low solubility of the compound in aqueous solutions. | While this compound is water-soluble, high concentrations in certain buffers may lead to precipitation. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Discoloration of Solution (e.g., yellowing) | Oxidative degradation of the compound. | The tetrahydroacridine core may be susceptible to oxidation. Prepare solutions using deoxygenated solvents. Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. Avoid sources of oxidative stress in your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and solutions?
A1: Recommendations for storage are summarized in the table below. Adhering to these conditions is crucial for maintaining the integrity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Keep tightly sealed in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | 4°C | Up to 2 weeks | Suitable for short-term use. |
| Aqueous Solution | 2-8°C | Not recommended for more than 24 hours | Based on recommendations for the parent compound, tacrine. Prepare fresh for each experiment.[1] |
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in DMSO and water. For biological experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound in solution?
A4: The parent compound, tacrine, has a pKa of 9.85, indicating it is fully ionized at physiological pH (around 7.4).[2] While specific stability data for Bis(7)-tacrine across a range of pH values is not available, it is known that some acridine derivatives, particularly acridine esters, are less stable in alkaline conditions.[1] It is advisable to maintain the pH of the solution as close to the experimental requirements as possible and to prepare fresh solutions. If investigating the compound's properties over a wide pH range, it is recommended to perform preliminary stability tests at the intended pH values.
Q5: I suspect my this compound solution has degraded. How can I check its integrity?
A5: You can assess the integrity of your solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating HPLC method would allow you to separate the intact Bis(7)-tacrine from its potential degradation products. The appearance of new peaks or a decrease in the area of the main peak over time would indicate degradation.
Experimental Protocols
Protocol for a Preliminary Stability Assessment of this compound in a New Buffer
This protocol outlines a basic experiment to assess the short-term stability of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
The aqueous buffer of interest (e.g., PBS, TRIS)
-
HPLC system with a C18 column and UV or MS detector
-
Calibrated pH meter
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your aqueous buffer of interest. Prepare enough solution for all time points.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of the intact compound.
-
Incubate Samples: Store the remaining test solution under your intended experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A significant decrease in the peak area suggests degradation. The appearance of new peaks should also be noted as potential degradation products.
Workflow for Investigating Solution Degradation
Caption: Troubleshooting workflow for inconsistent experimental results.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, based on the chemistry of tacrine and other acridine derivatives, the following pathways are plausible:
-
Hydrolysis: Although the core structure is generally stable to hydrolysis, if the compound is formulated with ester-containing excipients, these could be susceptible.
-
Oxidation: The tetrahydroacridine rings may be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives. Metabolism of tacrine is known to involve hydroxylation.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in acridine compounds, leading to a variety of degradation products.[2]
Logical Relationship of Degradation Factors
Caption: Key factors contributing to the degradation of Bis(7)-tacrine.
References
Troubleshooting unexpected results in Bis(7)-tacrine dihydrochloride experiments
Welcome to the technical support center for Bis(7)-tacrine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this multi-target compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve accurate and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dimeric derivative of tacrine and functions as a multi-target-directed ligand. Its primary and most potent action is the inhibition of acetylcholinesterase (AChE).[1] Additionally, it acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors and a competitive antagonist of GABA-A receptors.[2][3][4]
Q2: How should I dissolve this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low (typically below 0.1%) to avoid solvent-induced cellular stress. For aqueous solutions, the solubility is pH-dependent.[1]
Q3: I am observing higher/lower than expected potency in my AChE inhibition assay. What could be the cause?
A3: Discrepancies in potency can arise from several factors. Firstly, ensure accurate concentration determination of your this compound stock. Secondly, the purity of the AChE enzyme and the substrate (acetylthiocholine) is crucial. Degradation of the substrate can lead to lower apparent enzyme activity. Finally, review the assay conditions, particularly pH and temperature, as these can influence both enzyme activity and inhibitor binding.
Q4: My neuroprotection assay results are inconsistent. What should I check?
A4: Inconsistent results in neuroprotection assays (e.g., against glutamate-induced excitotoxicity) can be due to the compound's dual mechanism.[5] The observed neuroprotection is a combination of NMDA receptor blockade and potentially other downstream effects of AChE inhibition.[5][6] Ensure your cell cultures are healthy and at a consistent passage number. Variability in cell density or health can significantly impact susceptibility to excitotoxicity. Also, verify the concentration and stability of the glutamate solution used to induce toxicity. The timing of Bis(7)-tacrine pre-incubation before the glutamate challenge is a critical parameter that should be consistent across experiments.[7]
Q5: Can this compound be toxic to my cells?
A5: Like its parent compound tacrine, Bis(7)-tacrine can exhibit cytotoxicity at higher concentrations. It is essential to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and experimental duration. Cell viability assays such as MTT or LDH are recommended to establish a therapeutic window. High concentrations or prolonged exposure may lead to off-target effects or induce apoptosis.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Inhibitory/Antagonist Activity
| Target | Activity Type | IC50 / Ki | Species | Reference |
| Acetylcholinesterase (AChE) | Inhibitor | 0.40 nM (IC50) | Not Specified | [1] |
| NMDA Receptor | Non-competitive Antagonist | 0.66 µM (IC50) | Rat (hippocampal neurons) | [8] |
| GABA-A Receptor | Competitive Antagonist | 5.6 µM (IC50), 6.0 µM (Ki) | Rat (brain membranes) | [4] |
Table 2: Solubility Information
| Solvent | Concentration | Reference |
| DMF | 20 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.5 mg/mL | [1] |
Signaling Pathways and Workflows
Diagram 1: Signaling Pathway of this compound
Caption: Multi-target signaling of Bis(7)-tacrine.
Diagram 2: Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Diagram 3: Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting experiments.
Detailed Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a reliable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of Bis(7)-tacrine by serial dilution in phosphate buffer.
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 5-10 minutes.
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a solution of ATCI (e.g., 10 mM) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of different concentrations of the Bis(7)-tacrine working solutions to the wells.
-
Include a positive control (a known AChE inhibitor, e.g., tacrine) and a negative control (buffer with DMSO).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Add 20 µL of the AChE solution to each well.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of Bis(7)-tacrine relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound in a neuronal cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
This compound
-
Glutamate
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the neuronal cells in a 96-well plate at a density that will result in approximately 80% confluency after 24-48 hours.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock in cell culture medium to achieve the desired final concentrations.
-
After the cells have adhered and reached the desired confluency, replace the old medium with fresh medium containing the different concentrations of Bis(7)-tacrine. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with Bis(7)-tacrine for 1-2 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a concentrated solution of glutamate in serum-free medium. The final concentration to induce about 50% cell death needs to be determined empirically for your specific cell line (typically in the range of 25-100 µM for cultured retinal ganglion cells).[9]
-
Add the glutamate solution to the wells, except for the untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cell Viability (MTT Assay):
-
Remove the treatment medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of Bis(7)-tacrine to evaluate its neuroprotective effect.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel dimeric acetylcholinesterase inhibitor bis7-tacrine, but not donepezil, prevents glutamate-induced neuronal apoptosis by blocking N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic neuroprotection by bis(7)-tacrine via concurrent blockade of N-methyl-D-aspartate receptors and neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of bis(7)-tacrine against glutamate-induced retinal ganglion cells damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Bis(7)-tacrine Dihydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo bioavailability of Bis(7)-tacrine dihydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a dimeric analog of tacrine, developed as a potential therapeutic agent for Alzheimer's disease. It functions as a potent acetylcholinesterase (AChE) inhibitor, and also exhibits activity as an N-methyl-D-aspartate (NMDA) receptor antagonist and a γ-aminobutyric acid type A (GABA-A) receptor antagonist.[1][2][3][4][5][6][7] While it shows superior potency and selectivity for AChE compared to its parent compound, tacrine, its oral bioavailability can be a significant hurdle in preclinical development.[8][9] Like many cholinesterase inhibitors, it may be subject to poor absorption and first-pass metabolism, which can lead to low and variable drug exposure after oral administration.[2][10]
Q2: What are the known advantages of Bis(7)-tacrine over tacrine in terms of oral administration?
A2: Studies in rats have indicated that Bis(7)-tacrine has a better pharmacological profile than tacrine following oral administration. It demonstrates higher efficacy and selectivity in inhibiting brain AChE when given orally.[3][9] Notably, the anti-AChE efficacy of Bis(7)-tacrine was found to be similar whether administered orally or via intraperitoneal (i.p.) injection, whereas tacrine's efficacy was significantly lower with oral administration.[3][9] This suggests that Bis(7)-tacrine may have improved absorption and/or reduced first-pass metabolism compared to tacrine.
Q3: What are the main factors that can contribute to the low oral bioavailability of this compound?
A3: Several factors can contribute to the low oral bioavailability of this compound, including:
-
Poor aqueous solubility: As a complex organic molecule, it may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Limited permeability: The molecule's size and physicochemical properties might restrict its ability to pass through the intestinal epithelium.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation.
-
P-glycoprotein (P-gp) efflux: It could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.
Q4: Are there any established methods to quantify Bis(7)-tacrine in plasma for pharmacokinetic studies?
A4: Yes, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Bis(7)-tacrine in rat plasma.[11][12] This method is crucial for accurately assessing the pharmacokinetic profile of the compound in animal studies. The reported detection limit in rat plasma is 1 ng/mL.[11][12]
Troubleshooting Guide: Low Oral Bioavailability in Animal Studies
This guide provides a structured approach to troubleshooting common issues encountered during in vivo studies with this compound.
Issue 1: Low or Undetectable Plasma Concentrations After Oral Dosing
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution | 1. Characterize Physicochemical Properties: Determine the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).2. Particle Size Reduction: Micronization or nanocrystallization can increase the surface area for dissolution.3. Formulation with Solubilizing Excipients: Incorporate co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins to enhance solubility.4. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve solubilization and absorption. |
| Low intestinal permeability | 1. In Vitro Permeability Assays: Use Caco-2 or PAMPA models to assess the intrinsic permeability of the compound.2. Incorporate Permeation Enhancers: Include excipients known to transiently open tight junctions or inhibit efflux pumps in the formulation (use with caution and for mechanistic understanding).3. Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., PLGA, solid lipid nanoparticles) can protect it from degradation and facilitate transport across the intestinal mucosa. |
| Rapid first-pass metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to determine the metabolic stability of Bis(7)-tacrine.2. Co-administration with Metabolic Inhibitors: In non-clinical studies, co-dosing with a known inhibitor of relevant metabolizing enzymes can help to confirm the extent of first-pass metabolism.3. Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass the first-pass effect and establish a baseline for systemic exposure. |
| Analytical method limitations | 1. Verify LLOQ: Ensure the lower limit of quantification (LLOQ) of your bioanalytical method is sufficient to detect the expected low concentrations of the drug.2. Sample Stability: Confirm the stability of Bis(7)-tacrine in plasma samples under the collection, processing, and storage conditions. |
Issue 2: High Variability in Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose.2. Fresh Preparation: Prepare the dosing formulation fresh daily to avoid degradation or precipitation. |
| Inaccurate dosing technique | 1. Standardize Oral Gavage: Ensure all personnel are proficient in the oral gavage technique to minimize variability in administration.2. Verify Dose Volume: Calibrate pipettes and syringes regularly to ensure accurate dosing volumes. |
| Differences in animal physiology | 1. Fasting: Standardize the fasting period for all animals before dosing to reduce variability in gastric emptying and GI tract pH.2. Use of Cannulated Animals: For precise pharmacokinetic studies, use jugular vein cannulated animals to allow for serial blood sampling from the same animal. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Tacrine and a Derivative in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (min) | AUCbrain/AUCplasma (Kp) |
| Tacrine | i.m. | 38.20 ± 3.91 | 18 | 1.20 |
| 7-MEOTA | i.m. | 88.22 ± 15.19 | 18 | 0.10 |
Data extracted from a study in rats.[1][13] Note: The provided data is for intramuscular (i.m.) administration and is intended to give a comparative perspective. Oral administration of tacrine generally results in low bioavailability (9.9% to 36.4% in elderly patients).[2]
Experimental Protocols
Protocol: Oral Bioavailability Study of this compound in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel formulation of this compound in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimatization: Acclimate animals for at least 7 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
2. Dosing Groups:
-
Group 1 (Intravenous): this compound at 1 mg/kg in a suitable intravenous vehicle (e.g., saline with a solubilizing agent). Administered via tail vein injection.
-
Group 2 (Oral): this compound at 10 mg/kg in the test formulation (e.g., 0.5% methylcellulose in water). Administered via oral gavage.
3. Dosing Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in the vehicle to the final concentration. Ensure complete dissolution.
-
Oral Formulation: Prepare a homogenous suspension or solution of this compound in the oral vehicle. If it is a suspension, ensure it is continuously stirred during dosing.
4. Blood Sampling:
-
Time Points: Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection: Collect approximately 0.2 mL of blood from the tail vein or via a jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
5. Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[11][12]
6. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2) for both IV and oral groups using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising anti-Alzheimer's dimer bis(7)-tacrine reduces beta-amyloid generation by directly inhibiting BACE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of bis(7)-tacrine on cognition in rats with chronic cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 11. Selective and sensitive determination of bis(7)-tacrine, a high erythrocyte binding acetylcholinesterase inhibitor, in rat plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Bis(7)-tacrine dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(7)-tacrine dihydrochloride. The information is designed to help address specific issues that may arise during experiments due to the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neuronal hyperexcitability in our primary cortical neuron cultures after applying Bis(7)-tacrine. Our goal is to study its acetylcholinesterase (AChE) inhibitory effects. What could be the cause?
A1: This is a documented off-target effect. Bis(7)-tacrine is a known competitive antagonist of GABA(A) receptors.[1][2] By inhibiting the primary inhibitory neurotransmitter system in the brain, the compound can lead to a net increase in neuronal excitability. Additionally, Bis(7)-tacrine can inhibit voltage-gated potassium channels (specifically Kv4.2), which play a role in repolarizing the neuron after an action potential.[3] This inhibition can also contribute to a hyperexcitable state.
Q2: Our in vivo study shows memory enhancement as expected, but we are also seeing some seizure-like activity at higher doses. Is this related to the mechanism of action?
A2: While the memory enhancement is likely due to the potent AChE inhibition, the seizure-like activity is probably an off-target effect.[4] The competitive antagonism of GABA(A) receptors is a likely contributor, as blocking inhibition can lower the seizure threshold.[2] It is crucial to carefully determine the therapeutic window in your animal model to maximize the cognitive benefits while minimizing these adverse effects.
Q3: We are using Bis(7)-tacrine as a neuroprotective agent against glutamate-induced excitotoxicity. While we see some protection, the results are not as robust as we expected. Are we missing something?
A3: Bis(7)-tacrine does offer neuroprotection against glutamate-induced excitotoxicity, primarily by blocking NMDA receptors at the MK-801 binding site.[5] However, its potency at NMDA receptors may be different from its potency as an AChE inhibitor. It's also possible that at the concentrations used, other off-target effects are confounding the results. Consider that Bis(7)-tacrine's effect on potassium channels and GABA(A) receptors could also influence neuronal viability in the context of excitotoxicity.[1][3]
Q4: We are planning a long-term in vivo study and are concerned about potential hepatotoxicity, which was a major issue with the parent compound, tacrine. What is known about the hepatotoxicity of Bis(7)-tacrine?
A4: Hepatotoxicity remains a valid concern for tacrine derivatives.[6][7] While some studies suggest that certain derivatives of tacrine may have reduced hepatotoxicity compared to the parent compound, it is essential to monitor liver function in any long-term in vivo studies.[8] In vitro assays using liver cell lines such as HepG2 can be a useful preliminary screen for potential hepatotoxicity.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for AChE inhibition in vitro.
-
Possible Cause 1: Substrate Competition. At high substrate concentrations (e.g., acetylthiocholine in the Ellman's assay), competitive or mixed-type inhibitors may show altered IC50 values.
-
Troubleshooting Step: Determine the Michaelis-Menten constant (Km) for your enzyme and substrate. Run the inhibition assay with the substrate concentration at or below the Km.
-
Possible Cause 2: Reagent Stability. this compound, like many compounds, can degrade over time, especially in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of Bis(7)-tacrine for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.
-
Possible Cause 3: Non-specific Binding. The compound may bind to the surface of assay plates or other materials.
-
Troubleshooting Step: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to minimize non-specific binding.
Issue 2: Unexpected changes in calcium signaling in non-neuronal cells.
-
Possible Cause: While the primary off-target effects are on neuronal channels and receptors, tacrine derivatives can have broader effects. The parent compound, tacrine, has been shown to interact with various cellular systems.[6]
-
Troubleshooting Step 1: Perform a literature search for the effects of tacrine or bis-tacrine compounds on the specific cell type you are using.
-
Troubleshooting Step 2: Use specific inhibitors for known off-target channels (e.g., a GABA(A) receptor agonist or a potassium channel opener) to see if you can reverse the observed effect. This can help to identify the responsible off-target interaction.
-
Troubleshooting Step 3: Consider using a structurally unrelated AChE inhibitor as a control to confirm that the observed effect is specific to Bis(7)-tacrine's off-target profile and not a general consequence of AChE inhibition in your cell type.
Data Presentation
Table 1: Summary of On-Target and Off-Target Activities of this compound
| Target | Action | IC50 / Ki | Species | Reference |
| Acetylcholinesterase (AChE) | Inhibition | 0.40 nM (IC50) | Not Specified | [10] |
| Butyrylcholinesterase (BChE) | Inhibition | ~392 nM (calculated from selectivity ratio) | Not Specified | [6] |
| GABA(A) Receptor | Competitive Antagonism | 5.6 µM (IC50) | Rat | [2] |
| GABA(A) Receptor | Displacement of [3H]muscimol | 6.0 µM (Ki) | Rat | [2] |
| Voltage-gated Potassium Channel (Kv4.2) | Inhibition | 0.53 µM (IC50) | Xenopus oocytes | [3] |
| NMDA Receptor (MK-801 site) | Inhibition | 0.763 µM (IC50) | Rat | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess GABA(A) Receptor Antagonism
-
Cell Preparation: Culture primary neurons or a suitable cell line (e.g., HEK293 cells transfected with GABA(A) receptor subunits) on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Pipette Solution: The internal pipette solution should contain (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.
-
GABA Application: Establish a whole-cell recording configuration. Apply GABA (e.g., 10 µM) using a rapid perfusion system to elicit an inward chloride current.
-
Bis(7)-tacrine Application: After establishing a stable baseline of GABA-evoked currents, co-apply GABA with varying concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the presence and absence of Bis(7)-tacrine. Plot a concentration-response curve to determine the IC50 for the inhibition of the GABA-induced current.[2]
Protocol 2: Competitive Ligand Binding Assay for NMDA Receptor Interaction
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebellar cortex.
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of [3H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 2 hours at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Bis(7)-tacrine that inhibits 50% of the specific binding of [3H]MK-801 to calculate the IC50 value.[5]
Visualizations
Caption: On-target and off-target effects of Bis(7)-tacrine.
Caption: Troubleshooting workflow for unexpected hyperexcitability.
References
- 1. Mechanism of bis(7)-tacrine inhibition of GABA-activated current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of bis(7)-tacrine and tacrine on transient potassium current in rat DRG neurons and potassium current mediated by K(V)4.2 expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel dimeric acetylcholinesterase inhibitor bis7-tacrine, but not donepezil, prevents glutamate-induced neuronal apoptosis by blocking N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Controlling for Bis(7)-tacrine dihydrochloride Autofluorescence in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the autofluorescence of Bis(7)-tacrine dihydrochloride in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it autofluorescent?
This compound is a dimeric acetylcholinesterase (AChE) inhibitor derived from tacrine, investigated for its potential in treating Alzheimer's disease.[1][2][3] Its chemical structure, containing acridine moieties, is inherently fluorescent. The absorbance maxima for this compound are reported at 223, 247, 338, and 351 nm.[4] Tacrine and its derivatives typically exhibit fluorescence emission around 400 nm.[5] This intrinsic fluorescence can interfere with the detection of other fluorophores in your imaging experiments.
Q2: How can I determine if this compound autofluorescence is a problem in my experiment?
To assess the contribution of this compound to the background signal, it is essential to prepare and image an unstained control sample. This control should be treated with this compound but without any of your fluorescent labels (e.g., fluorescently tagged antibodies or dyes).[6][7] Imaging this control sample using the same filter sets and acquisition parameters as your experimental samples will reveal the intensity and spectral characteristics of the compound's autofluorescence.
Q3: What are the general strategies to minimize autofluorescence in imaging?
There are several approaches to mitigate autofluorescence, which can be broadly categorized as:
-
Strategic Fluorophore Selection: Choosing fluorescent labels with excitation and emission spectra that are well separated from the autofluorescence of this compound.[6][8]
-
Sample Preparation and Chemical Treatment: Employing chemical quenching agents or modifying fixation protocols to reduce autofluorescence.[9][10]
-
Imaging Techniques and Instrumentation: Utilizing specialized microscopy techniques and instrument settings to distinguish the specific signal from the autofluorescence.
-
Computational Correction: Applying post-acquisition image processing algorithms to subtract the autofluorescence signal.[11]
Troubleshooting Guides
This section provides a step-by-step approach to address specific issues related to this compound autofluorescence.
Issue 1: High background fluorescence in the blue and green channels.
-
Problem: The inherent fluorescence of this compound, with its excitation in the UV/violet range and emission around 400 nm and potentially broader, is likely to cause high background in the DAPI (blue) and FITC/GFP (green) channels.
-
Solutions:
-
Shift to Red/Far-Red Fluorophores: The most effective strategy is to use fluorophores that are excited by and emit light at longer wavelengths (red to far-red spectrum, >600 nm), where the autofluorescence from this compound is expected to be minimal.[6]
-
Spectral Imaging and Linear Unmixing: If you have access to a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from your control sample (treated with this compound only). This spectral signature can then be computationally subtracted from your experimental images to isolate the signal from your specific fluorophores.[8][12]
-
Background Subtraction: A simpler computational approach is to acquire an image of an unstained, this compound-treated sample and subtract this image from your stained experimental images.[11] This method is less precise than spectral unmixing but can be effective if the autofluorescence is uniform.
-
Issue 2: Autofluorescence is still present even with red-shifted fluorophores.
-
Problem: In some cases, the autofluorescence may have a broad emission spectrum that extends into the longer wavelengths.
-
Solutions:
-
Chemical Quenching:
-
Sudan Black B (SBB): This is a lipophilic dye that can quench autofluorescence from various sources, including lipofuscin.[10] However, SBB itself can fluoresce in the far-red, so it's crucial to test its compatibility with your chosen fluorophores.
-
Sodium Borohydride (NaBH₄): Primarily used to reduce aldehyde-induced autofluorescence from fixation, it may have some effect on other sources of autofluorescence.[6][10]
-
-
Photobleaching: Intentionally expose your sample to high-intensity light at the excitation wavelength of the autofluorescence before acquiring your actual image. This can selectively destroy the autofluorescent molecules. Care must be taken not to photobleach your specific fluorophore.
-
Fluorescence Lifetime Imaging (FLIM): This advanced technique separates fluorophores based on their fluorescence lifetime (the time they spend in an excited state) rather than just their emission wavelength. Since the autofluorescence from this compound will likely have a different lifetime than your specific fluorophore, FLIM can effectively distinguish the two signals.[8][12]
-
Quantitative Data Summary
| Method | Principle | Advantages | Disadvantages |
| Red-Shifted Fluorophores | Avoids the spectral region of the compound's autofluorescence. | Simple, effective, and avoids chemical treatments that could alter the sample. | May require purchasing new antibodies or dyes. |
| Spectral Unmixing | Computationally separates the emission spectra of the autofluorescence and the specific fluorophores. | Highly accurate and can handle multiple overlapping signals. | Requires a spectral confocal microscope and specialized software. |
| Sudan Black B | A chemical dye that quenches autofluorescence. | Effective for a broad range of autofluorescence sources. | Can introduce its own fluorescence in the far-red and may reduce the specific signal. |
| Sodium Borohydride | Chemically reduces fluorescent byproducts of aldehyde fixation. | Effective for fixation-induced autofluorescence. | Less effective for inherent compound autofluorescence and can damage the sample. |
| Photobleaching | Selectively destroys autofluorescent molecules with high-intensity light. | No chemical additions are needed. | Can be time-consuming and risks photobleaching the specific fluorophore. |
| FLIM | Separates signals based on fluorescence lifetime. | Very effective at separating signals with overlapping spectra. | Requires specialized and expensive instrumentation. |
Experimental Protocols
Protocol 1: Spectral Unmixing Workflow
-
Prepare Control Samples:
-
An unstained sample treated with this compound.
-
A sample stained with only your first fluorophore.
-
A sample stained with only your second fluorophore (and so on for all fluorophores).
-
-
Acquire Reference Spectra: Using a spectral confocal microscope, for each control sample, acquire a lambda stack (a series of images at different emission wavelengths) to determine the precise emission spectrum of the autofluorescence and each of your fluorophores.
-
Acquire Experimental Image: Image your fully stained, this compound-treated experimental sample by acquiring a lambda stack.
-
Perform Linear Unmixing: In the microscope's software, use the reference spectra to computationally separate the mixed signals in your experimental image into individual channels for each fluorophore and the autofluorescence.
Protocol 2: Sudan Black B Staining for Quenching Autofluorescence
-
Complete Staining: Perform your entire immunofluorescence or fluorescent staining protocol, including all incubation and wash steps.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter.
-
Incubate with SBB: After the final wash of your staining protocol, incubate the slides with the SBB solution for 10-20 minutes at room temperature.
-
Wash: Briefly rinse with PBS, followed by several washes with fresh PBS to remove excess SBB.
-
Mount and Image: Mount your coverslip and proceed with imaging.
Visualizations
Caption: A decision-making workflow for selecting an appropriate method to control for autofluorescence.
Caption: The relationship between excitation, specific emission, and autofluorescence.
References
- 1. BIS(7)-TACRINE | CAS#:224445-12-9 | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|CAS 224445-12-9|DC Chemicals [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. benchchem.com [benchchem.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bis(7)-tacrine Dihydrochloride Use in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Bis(7)-tacrine dihydrochloride in primary neuron cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Increased cell death or signs of apoptosis (e.g., membrane blebbing, condensed nuclei) after treatment. | Concentration too high: this compound may exhibit toxicity at concentrations above the optimal therapeutic window. While neuroprotective effects are observed in the nanomolar to low micromolar range, higher concentrations can be detrimental.[1] | - Perform a dose-response curve: Determine the optimal concentration for your specific primary neuron type and experimental conditions. Start with a range of 10 nM to 10 µM. - Reduce concentration: If toxicity is observed, lower the concentration to the minimal effective dose for your desired neuroprotective effect. |
| Prolonged exposure: Continuous exposure to the compound, even at a therapeutic dose, may lead to cumulative toxicity. | - Optimize treatment duration: Conduct a time-course experiment to determine the shortest effective exposure time. For neuroprotection studies against an acute insult like glutamate, pre-incubation for 2 hours is often sufficient.[1] - Consider washout: After the desired treatment period, replace the media to remove the compound. | |
| Solubility issues: The compound may not be fully dissolved, leading to localized high concentrations or precipitation, which can be toxic to cells. | - Ensure complete solubilization: Prepare a fresh stock solution in an appropriate solvent (e.g., sterile water or DMSO) before diluting it in the culture medium. Visually inspect the solution for any precipitates. - Vortex and filter-sterilize: Thoroughly mix the stock solution and filter-sterilize it before adding to the culture medium. | |
| Inconsistent or unexpected experimental results. | Inaccurate concentration: Errors in dilution or calculation can lead to unintended high concentrations and subsequent toxicity. | - Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. - Use freshly prepared solutions: Avoid repeated freeze-thaw cycles of stock solutions, which can affect compound stability and concentration. |
| Interaction with media components: Components in the culture medium may interact with the compound, altering its activity or stability. | - Use serum-free media for treatment: If possible, perform the treatment in a serum-free medium to avoid potential interactions with serum proteins. | |
| No observable neuroprotective effect. | Concentration too low: The concentration used may be below the therapeutic threshold for your experimental model. | - Increase concentration: Titrate the concentration upwards within the recommended nanomolar to low micromolar range. |
| Timing of treatment: The compound may be added too late to counteract the toxic insult. | - Optimize pre-incubation time: For neuroprotection experiments, ensure that the pre-incubation with this compound is sufficient before applying the neurotoxic stimulus. A 2-hour pre-incubation is a good starting point.[1] |
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for this compound in primary neuron cultures?
The recommended concentration for observing neuroprotective effects of this compound is in the nanomolar to low micromolar range. Specifically, concentrations between 10 nM and 1 µM have been shown to be effective in protecting primary cerebellar granule neurons from glutamate-induced apoptosis.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific neuronal culture and experimental setup, as higher concentrations may lead to toxicity.
2. What are the known mechanisms of this compound's neuroprotective effects?
The primary neuroprotective mechanism of Bis(7)-tacrine is the blockade of N-methyl-D-aspartate (NMDA) receptors.[1] This action helps to prevent excessive calcium influx into neurons, a key event in glutamate-induced excitotoxicity. By inhibiting NMDA receptors, Bis(7)-tacrine can mitigate downstream apoptotic pathways.
3. Are there known toxic effects of this compound on primary neurons?
While research primarily focuses on its neuroprotective properties, like many pharmacological compounds, Bis(7)-tacrine can exhibit toxicity at high concentrations. The parent compound, tacrine, is known for its hepatotoxicity, which is thought to be related to its chemical structure.[2][3] Although Bis(7)-tacrine is a derivative designed for improved safety, it is plausible that at concentrations significantly exceeding the therapeutic range, it could induce neuronal stress or apoptosis.
4. How can I assess the toxicity of this compound in my primary neuron cultures?
Several standard assays can be used to evaluate neurotoxicity:
-
MTT Assay: Measures cell viability by assessing mitochondrial metabolic activity.[4][5][6]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[7][8][9][10][11]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[12][13][14][15][16]
Detailed protocols for these assays are provided in the "Experimental Protocols" section.
5. What is the best way to prepare and store this compound for in vitro experiments?
It is recommended to prepare a high-concentration stock solution in a suitable solvent like sterile water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the neuroprotective concentrations of this compound.
| Parameter | Cell Type | Experimental Condition | Value |
| Neuroprotective Concentration Range | Primary cerebellar granule neurons | Glutamate-induced apoptosis | 10 nM - 1 µM[1] |
| EC50 for Neuroprotection | Primary cortical neurons | Glutamate-induced cell death | 24 nM |
| IC50 for NMDA Receptor Inhibition | Not specified | Competition with [3H]MK-801 | 763 nM[1] |
| IC50 for GABA(A) Receptor Antagonism | Whole-cell patch-clamp recordings | Inhibition of GABA-induced current | 5.6 µM[17] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][5][6]
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Treat primary neurons with various concentrations of this compound for the desired duration. Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[7][8][9][10][11]
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Treat primary neurons with various concentrations of this compound for the desired duration. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release, after subtracting the spontaneous release.
TUNEL Assay for Apoptosis
This protocol provides a general workflow for fluorescent TUNEL assays.[12][13][14][15][16]
Materials:
-
Primary neuron cultures grown on coverslips or in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat primary neurons with this compound.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 20 minutes.
-
Wash with PBS and proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix for 1 hour at 37°C.
-
Stop the reaction and wash the cells.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify apoptosis by counting the percentage of TUNEL-positive nuclei.
Visualizations
Signaling Pathway of Bis(7)-tacrine Neuroprotection
Caption: Neuroprotective mechanism of Bis(7)-tacrine via NMDA receptor blockade.
Experimental Workflow for Assessing Neurotoxicity
Caption: Workflow for evaluating the toxicity of Bis(7)-tacrine in primary neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
- 7. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 9. sciencellonline.com [sciencellonline.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. biotna.net [biotna.net]
- 17. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Bis(7)-tacrine dihydrochloride under different storage conditions
Welcome to the technical support center for Bis(7)-tacrine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to two years.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound, particularly in aqueous buffers, are not recommended for long-term storage and should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is advisable to store aliquots in a suitable solvent, such as DMSO, at -80°C for no longer than six months. For aqueous solutions, storage for more than one day is not recommended, even at refrigerated temperatures.
Q3: My this compound powder has changed color. Is it still usable?
A3: A change in the physical appearance of the powder, such as discoloration or clumping, can be an indication of degradation. It is strongly recommended to perform a purity analysis using a stability-indicating method, such as HPLC, before using the material. If significant degradation is detected, the product should be discarded.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: The appearance of unexpected peaks can be attributed to several factors, including the presence of degradation products, impurities from the synthesis process, or contaminants from your experimental setup. To troubleshoot, verify the purity of your standard, ensure proper system suitability of your HPLC, and consider that degradation may have occurred due to improper storage or handling. Refer to the troubleshooting guide below for more detailed steps.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of the parent compound, tacrine, this compound is potentially susceptible to degradation through hydrolysis, oxidation, and photolysis. The tertiary amine and the aromatic rings are potential sites for chemical modification under stress conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Chromatographic Peak Shape
-
Symptom: Tailing, fronting, or split peaks during HPLC analysis.
-
Possible Causes & Solutions:
-
Column Overload: Reduce the injection volume or the concentration of the sample.
-
Inappropriate Mobile Phase pH: The compound is basic; ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH between 3 and 7 is a good starting point.
-
Column Degradation: The use of a guard column is recommended. If the main column is suspected to be the issue, wash it according to the manufacturer's instructions or replace it.
-
Sample Solvent and Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the mobile phase.
-
Issue 2: Loss of Compound in Solution
-
Symptom: A gradual decrease in the concentration of this compound in prepared solutions over a short period.
-
Possible Causes & Solutions:
-
Adsorption to Surfaces: Use low-adsorption vials and pipette tips, especially for low-concentration solutions.
-
Hydrolytic Degradation: Prepare aqueous solutions fresh and avoid prolonged storage. If storage is unavoidable, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) and store at 2-8°C for no more than 24 hours.
-
Photodegradation: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Data Presentation: Stability Summary
The following tables summarize the recommended storage conditions and potential stability issues for this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Keep tightly sealed and protected from light. |
| Solution in DMSO | -80°C | Up to 6 months | Use low-adsorption vials; minimize freeze-thaw cycles. |
| Solution in Aqueous Buffer | 2-8°C | Not recommended (use within 24 hours) | Prone to hydrolysis; prepare fresh. |
Table 2: Summary of Potential Degradation Under Stress Conditions (Hypothetical Data for Illustrative Purposes)
| Stress Condition | Incubation Period | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 5-10% | Hydroxylated derivatives |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 10-15% | Ring-opened products |
| Oxidation (3% H₂O₂) | 8 hours | 15-25% | N-oxides, hydroxylated derivatives |
| Thermal (60°C) | 72 hours | 2-5% | Minor degradation products |
| Photolytic (UV light) | 24 hours | 20-30% | Photodimers, oxidation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for the development of a stability-indicating assay.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare samples to a target concentration of 0.1 mg/mL in the diluent.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of the stock solution. Heat at 60°C for 2 hours. Neutralize with 1 M NaOH and dilute to the working concentration.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of the stock solution. Heat at 60°C for 2 hours. Neutralize with 1 M HCl and dilute to the working concentration.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for 2 hours. Dilute to the working concentration.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve and dilute to the working concentration.
-
Photolytic Degradation: Expose a solution (0.1 mg/mL) to UV light (254 nm) for 24 hours.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for stability-indicating HPLC method development.
Overcoming resistance to Bis(7)-tacrine dihydrochloride in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term studies with Bis(7)-tacrine dihydrochloride. The information provided is based on the known pharmacology of the compound and general principles of drug resistance observed with similar acetylcholinesterase inhibitors.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE).[1][2] It is a dimeric analog of tacrine, exhibiting significantly higher potency and selectivity for AChE over butyrylcholinesterase (BChE) compared to its parent compound.[1]
2. What are the known secondary targets of this compound?
Beyond its primary action on AChE, Bis(7)-tacrine has been shown to interact with several other important neurological targets:
-
NMDA Receptor Antagonist: It blocks N-methyl-D-aspartate (NMDA) receptors, which may contribute to its neuroprotective effects against glutamate-induced excitotoxicity.[3][4][5]
-
GABA(A) Receptor Antagonist: It acts as a competitive antagonist at GABA(A) receptors.[6][7][8]
-
BACE-1 Inhibitor: It can inhibit the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), potentially reducing the production of amyloid-beta peptides.[9][10]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitor: It can inhibit nNOS, which may also contribute to its neuroprotective properties.[11]
3. What is meant by "resistance" in the context of long-term Bis(7)-tacrine studies?
In the context of long-term in vitro or in vivo studies, "resistance" refers to a diminished or complete loss of the expected pharmacological effect of Bis(7)-tacrine over time. This could manifest as a need for progressively higher concentrations to achieve the same level of AChE inhibition or a reduced neuroprotective effect despite continuous administration.
4. Are there any known pharmacokinetic challenges with long-term administration of tacrine analogs?
Tacrine itself has a short plasma half-life and undergoes extensive first-pass metabolism, leading to significant interindividual pharmacokinetic variability.[12] While Bis(7)-tacrine was designed to have improved properties, long-term studies should consider potential issues with metabolic instability or altered distribution over time.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Diminished Acetylcholinesterase (AChE) Inhibition Over Time
Possible Cause 1: Upregulation of AChE Expression
Chronic exposure to AChE inhibitors can lead to a compensatory upregulation of AChE gene and protein expression.[14][15][16]
-
Troubleshooting Steps:
-
Monitor AChE Levels: Periodically measure AChE mRNA and protein levels in your experimental system (e.g., cell lysates or tissue homogenates) using qPCR and Western blotting, respectively.
-
Assess AChE Activity: Conduct enzymatic assays to determine if the overall AChE activity has increased from baseline.
-
Dose Escalation: If upregulation is confirmed, a carefully controlled dose-escalation study may be necessary to maintain the desired level of AChE inhibition.
-
Possible Cause 2: Altered AChE Splicing
Long-term exposure to AChE inhibitors can influence the alternative splicing of AChE pre-mRNA, leading to the expression of different splice variants with potentially altered sensitivity to the inhibitor.[17][18][19][20][21]
-
Troubleshooting Steps:
-
Analyze Splice Variants: Use RT-PCR with primers specific for different AChE splice variants (e.g., AChE-T, AChE-R) to determine if there is a shift in their relative expression.
-
Activity of Recombinant Variants: If a specific splice variant is found to be upregulated, consider expressing and purifying this variant to test its in vitro sensitivity to Bis(7)-tacrine.
-
Possible Cause 3: Mutations in the AChE Gene
While less common in long-term cell culture experiments compared to in vivo selective pressures, the emergence of mutations in the AChE active site that reduce inhibitor binding cannot be entirely ruled out.[22][23][24]
-
Troubleshooting Steps:
-
Sequence AChE Gene: If resistance is profound and other causes are ruled out, sequence the coding region of the AChE gene from resistant cells to identify any potential mutations.
-
Molecular Modeling: If a mutation is identified, use molecular modeling to predict its impact on the binding of Bis(7)-tacrine to the AChE active site.
-
Issue 2: Reduced Neuroprotective Effect Against Excitotoxicity
Possible Cause 1: Adaptation of NMDA Receptors
While Bis(7)-tacrine is an NMDA receptor antagonist, chronic blockade could potentially lead to adaptive changes in receptor expression, subunit composition, or downstream signaling pathways.
-
Troubleshooting Steps:
-
Assess NMDA Receptor Expression: Use Western blotting or qPCR to measure the expression levels of different NMDA receptor subunits (e.g., NR1, NR2A, NR2B).
-
Functional Assays: Perform calcium imaging or patch-clamp experiments to assess the functional response of neurons to NMDA in the presence and absence of long-term Bis(7)-tacrine treatment.
-
Investigate Downstream Signaling: Examine the phosphorylation status and expression of key proteins in NMDA receptor signaling pathways (e.g., CaMKII, CREB).
-
Possible Cause 2: Alterations in GABAergic Signaling
As a GABA(A) receptor antagonist, long-term exposure to Bis(7)-tacrine could lead to adaptive changes in GABAergic neurotransmission, potentially altering neuronal excitability and influencing the response to excitotoxic insults.[25][26]
-
Troubleshooting Steps:
-
Measure GABA(A) Receptor Expression: Quantify the expression of different GABA(A) receptor subunits.
-
Electrophysiology: Use patch-clamp recordings to assess GABA-evoked currents and determine if there are changes in receptor sensitivity.
-
Issue 3: Inconsistent Results in In Vivo Studies
Possible Cause 1: Pharmacokinetic Variability and Metabolic Instability
As with tacrine, Bis(7)-tacrine may be subject to metabolic changes and pharmacokinetic variability, especially in long-term in vivo studies.[12][13]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure plasma and brain concentrations of Bis(7)-tacrine and its potential metabolites over the course of the study.
-
Assess Liver Enzyme Activity: Monitor liver function, as tacrine is known for its hepatotoxicity, and this could influence drug metabolism.[27]
-
Alternative Routes of Administration: If oral administration leads to high variability, consider alternative routes such as intraperitoneal or subcutaneous injection.
-
Possible Cause 2: Development of Efflux Pump-Mediated Resistance
Although not specifically documented for Bis(7)-tacrine, some small molecule inhibitors can be substrates for efflux pumps like P-glycoprotein, which could limit brain penetration and contribute to resistance over time.[28][29]
-
Troubleshooting Steps:
-
Co-administration with Efflux Pump Inhibitors: In in vitro models (e.g., cell lines with known efflux pump expression), test if co-administration of a known efflux pump inhibitor restores sensitivity to Bis(7)-tacrine.
-
Brain-to-Plasma Concentration Ratio: A low brain-to-plasma concentration ratio in vivo could suggest active efflux at the blood-brain barrier.
-
Quantitative Data Summary
| Compound | Target | IC50 / Ki | Species/System | Reference |
| Bis(7)-tacrine | Acetylcholinesterase (AChE) | IC50: up to 150-fold more potent than tacrine | Rat brain | [1] |
| Butyrylcholinesterase (BChE) | up to 250-fold more selective for AChE over BChE than tacrine | Rat brain | [1] | |
| NMDA Receptor | IC50: 0.66 µM (for NMDA-activated current) | Cultured rat hippocampal neurons | [3] | |
| NMDA Receptor | IC50: 0.02 µM (prevention of glutamate excitotoxicity) | Cultured rat cortical neurons | [4] | |
| GABA(A) Receptor | IC50: 5.6 µM (for GABA-induced inward current) | Whole-cell patch-clamp | [6] | |
| GABA(A) Receptor | Ki: 6.0 µM (displacement of [3H]muscimol) | Rat brain membranes | [6] | |
| BACE-1 | IC50: 7.5 µM | Recombinant human BACE-1 | [9][10] | |
| nNOS | IC50: 2.9 µM | Purified neuronal NOS | [11] | |
| Tacrine | Acetylcholinesterase (AChE) | - | - | [1] |
| GABA(A) Receptor | 18-fold less potent than Bis(7)-tacrine | Rat brain membranes | [6] | |
| Memantine | NMDA Receptor | IC50: 3.41 µM (for NMDA-activated current) | Cultured rat hippocampal neurons | [4] |
| NMDA Receptor | IC50: 0.7 µM (prevention of glutamate excitotoxicity) | Cultured rat cortical neurons | [4] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This method is a colorimetric assay to determine AChE activity.
-
Materials:
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Source of AChE (e.g., cell lysate, tissue homogenate, purified enzyme)
-
This compound
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of Bis(7)-tacrine and perform serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add the AChE source, phosphate buffer, and different concentrations of Bis(7)-tacrine or vehicle control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes).
-
The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of Bis(7)-tacrine and determine the IC50 value.
-
Cell Viability Assay (MTT Assay) for Neuroprotection
This assay assesses the ability of Bis(7)-tacrine to protect neuronal cells from glutamate-induced excitotoxicity.
-
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y cells)
-
Glutamate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
-
-
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of Bis(7)-tacrine or vehicle for a specified time (e.g., 2 hours).
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 75 µM). A control group should not receive glutamate.
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is proportional to the absorbance. Calculate the neuroprotective effect of Bis(7)-tacrine by comparing the viability of treated cells to that of cells exposed to glutamate alone.
-
Visualizations
Signaling Pathways of Bis(7)-tacrine
Caption: Multi-target signaling pathways of Bis(7)-tacrine.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting resistance to Bis(7)-tacrine.
Logical Relationship of Potential Resistance Mechanisms
Caption: Potential mechanisms of resistance to Bis(7)-tacrine.
References
- 1. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(7)-tacrine prevents glutamate-induced excitotoxicity more potently than memantine by selectively inhibiting NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel dimeric acetylcholinesterase inhibitor bis7-tacrine, but not donepezil, prevents glutamate-induced neuronal apoptosis by blocking N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. Promising anti-Alzheimer's dimer bis(7)-tacrine reduces beta-amyloid generation by directly inhibiting BACE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic neuroprotection by bis(7)-tacrine via concurrent blockade of N-methyl-D-aspartate receptors and neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in acetylcholinesterase expression are associated with altered presenilin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prolonged treatment with donepezil increases acetylcholinesterase expression in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Excessive Expression of Acetylcholinesterase Impairs Glutamatergic Synaptogenesis in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuronal AChE splice variants and their non-hydrolytic functions: redefining a target of AChE inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Competitive regulation of alternative splicing and alternative polyadenylation by hnRNP H and CstF64 determines acetylcholinesterase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Competitive regulation of alternative splicing and alternative polyadenylation by hnRNP H and CstF64 determines acetylcholinesterase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of cis-acting elements involved in acetylcholinesterase RNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mutations of acetylcholinesterase which confer insecticide resistance in insect populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mutations of acetylcholinesterase which confer insecticide resistance in Drosophila melanogaster populations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resistance-associated point mutations in insecticide-insensitive acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GABA receptors mediate adaptation and sensitization processes in mouse retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Alterations in GABAA receptor binding in the prefrontal cortex following exposure to chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Frontiers | The culmination of multidrug-resistant efflux pumps vs. meager antibiotic arsenal era: Urgent need for an improved new generation of EPIs [frontiersin.org]
Validation & Comparative
A Comparative Efficacy Analysis: Bis(7)-tacrine Dihydrochloride versus Tacrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bis(7)-tacrine dihydrochloride and its parent compound, tacrine. The following sections detail their mechanisms of action, inhibitory potencies, neuroprotective effects, and toxicity profiles, supported by experimental data and detailed methodologies.
Executive Summary
Bis(7)-tacrine, a dimeric analog of tacrine, demonstrates significantly enhanced potency and selectivity as an acetylcholinesterase (AChE) inhibitor. Beyond its superior cholinergic activity, Bis(7)-tacrine exhibits neuroprotective effects independent of AChE inhibition, primarily through its action as an N-methyl-D-aspartate (NMDA) receptor antagonist. While tacrine's clinical use was largely discontinued due to significant hepatotoxicity, Bis(7)-tacrine also presents hepatotoxic concerns. This guide synthesizes available data to offer a comparative overview for research and development purposes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro efficacy and toxicity of Bis(7)-tacrine and tacrine.
Table 1: Cholinesterase Inhibition
| Compound | Target | IC50 (nM) | Source |
| Bis(7)-tacrine | Acetylcholinesterase (AChE) | 0.40 | [1] |
| Butyrylcholinesterase (BChE) | - | ||
| Tacrine | Acetylcholinesterase (AChE) | ~400 | [1] |
| Butyrylcholinesterase (BChE) | - |
Note: A specific IC50 value for Bis(7)-tacrine against BChE was not found in the provided search results, though it is described as being more selective for AChE over BChE. One source indicates it is up to 250-fold more selective than tacrine for AChE over BChE.[2]
Table 2: Neuroprotective and Other Receptor Interactions
| Compound | Target | IC50 (µM) | Source |
| Bis(7)-tacrine | NMDA Receptor | 0.763 | [3] |
| GABA-A Receptor | 5.6 | [3] | |
| Tacrine | - | - |
Note: Data on tacrine's direct interaction with NMDA and GABA-A receptors at similar concentrations was not available in the search results.
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Metric | Value | Source |
| Tacrine | Rat Hepatocytes | LDH Release | Concentration-dependent cytotoxicity | 0 to 3 mM (4-hour exposure) | [4] |
| Bis(7)-tacrine | Mouse | Hepatotoxicity | More potent in 30-day-old vs. 17-day-old mice | - |
Note: Direct comparative quantitative data on the hepatotoxicity of Bis(7)-tacrine and tacrine under the same experimental conditions was limited in the provided search results. Tacrine is well-documented to cause significant hepatotoxicity in humans.[5][6]
Mechanism of Action and Signaling Pathways
Tacrine primarily functions as a reversible inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is compromised in Alzheimer's disease.
Bis(7)-tacrine shares this primary mechanism but with significantly greater potency. Its dimeric structure allows it to span both the catalytic and peripheral anionic sites of the AChE enzyme, resulting in a more profound and selective inhibition. Furthermore, Bis(7)-tacrine exhibits a distinct neuroprotective mechanism by acting as a non-competitive antagonist of the NMDA receptor. This dual-action profile suggests a potential for both symptomatic relief and disease-modifying effects.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water).
-
AChE enzyme solution (1 U/mL in phosphate buffer).
-
Test compounds (Bis(7)-tacrine and tacrine) dissolved in an appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
A control well should contain the solvent instead of the test compound. A blank well should contain buffer instead of the enzyme.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells except the blank.
-
Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay assesses the ability of the compounds to protect neurons from cell death induced by excessive glutamate exposure.
-
Cell Culture:
-
Primary cortical or hippocampal neurons are cultured in 96-well plates.
-
-
Treatment:
-
Neurons are pre-incubated with various concentrations of Bis(7)-tacrine or tacrine for a specified period (e.g., 2 hours).
-
Glutamate (e.g., 75 µM) is then added to the culture medium to induce excitotoxicity. Control wells receive no glutamate.
-
-
Cell Viability Assessment (MTT Assay):
-
After a 24-hour incubation with glutamate, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Apoptosis Assessment (TUNEL Assay):
-
Following treatment, cells are fixed and permeabilized.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture is added to label the fragmented DNA characteristic of apoptotic cells.
-
Fluorescently labeled cells are visualized and quantified using fluorescence microscopy.
-
In Vivo Behavioral Studies (Morris Water Maze)
This test is used to assess spatial learning and memory in rodents.
-
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
-
Procedure:
-
Acquisition Phase: Rats are subjected to several trials per day for several consecutive days. In each trial, the rat is placed in the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration:
-
Bis(7)-tacrine or tacrine is administered to the animals (e.g., orally or via injection) at specific times before the trials to assess their effects on learning and memory. For instance, in one study, Bis(7)-tacrine was administered orally to rats with chemically-induced spatial memory impairment.[7]
-
Toxicity Profile
A significant drawback of tacrine is its hepatotoxicity, which led to its withdrawal from clinical use.[6] In clinical trials, a substantial percentage of patients treated with tacrine showed elevated levels of serum aminotransferases, indicative of liver damage.[5] In vitro studies using rat hepatocytes have shown that tacrine induces concentration-dependent cytotoxicity, as measured by the release of lactate dehydrogenase (LDH).[4]
Bis(7)-tacrine has also been reported to exhibit hepatotoxic effects. One study in mice indicated that Bis(7)-tacrine produced a more potent hepatotoxic effect in older mice compared to younger ones. However, direct quantitative comparisons of the hepatotoxicity of Bis(7)-tacrine and tacrine under identical experimental conditions are not extensively available in the reviewed literature.
In Vitro Hepatotoxicity Assay (LDH Release)
-
Cell Culture:
-
Primary hepatocytes or a hepatoma cell line (e.g., HepG2) are cultured in 96-well plates.
-
-
Treatment:
-
Cells are exposed to various concentrations of Bis(7)-tacrine or tacrine for a defined period (e.g., 24 hours).
-
-
LDH Measurement:
-
The culture supernatant is collected.
-
The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit. This typically involves a coupled enzymatic reaction that results in a colored product.
-
The absorbance of the colored product is measured using a microplate reader.
-
-
Data Analysis:
-
The amount of LDH release is proportional to the number of lysed cells.
-
Cytotoxicity is expressed as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
-
Conclusion
This compound presents as a significantly more potent and selective acetylcholinesterase inhibitor compared to tacrine. Its additional functionality as an NMDA receptor antagonist offers a promising multi-target approach for the treatment of neurodegenerative diseases like Alzheimer's. However, the potential for hepatotoxicity, a known issue with the tacrine scaffold, necessitates further investigation and careful consideration in any future drug development efforts. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of these and other related compounds.
References
- 1. Bis(7)-tacrine | C33H40N4 | CID 9549196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bis(7)-tacrine Dihydrochloride: A Selective Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Bis(7)-tacrine dihydrochloride as a potent and selective acetylcholinesterase (AChE) inhibitor. Through objective comparisons with other established AChE inhibitors, supported by experimental data, this document serves as a valuable resource for researchers in neurodegenerative disease and drug development.
Executive Summary
Bis(7)-tacrine, a dimeric derivative of tacrine, demonstrates significantly enhanced potency and selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) compared to its parent compound, tacrine, and other clinically used AChE inhibitors such as donepezil, rivastigmine, and galantamine.[1][2] This heightened selectivity profile suggests a potential for reduced peripheral cholinergic side effects. Furthermore, emerging evidence highlights the neuroprotective properties of Bis(7)-tacrine, which extend beyond simple cholinergic enhancement and involve the modulation of key signaling pathways implicated in neuronal survival and inflammation.
Comparative Inhibitory Potency
The inhibitory activity of Bis(7)-tacrine and other AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for the inhibition of AChE and BChE by Bis(7)-tacrine and its comparators.
Table 1: In Vitro Inhibitory Potency (IC50) of Bis(7)-tacrine and Tacrine
| Compound | Target Enzyme | IC50 (nM) | Source |
| Bis(7)-tacrine | AChE | 0.03 | [3] |
| BChE | Not Reported | [3] | |
| Tacrine | AChE | 31 | [4] |
| BChE | 25.6 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative In Vitro Inhibitory Potency (IC50) of Clinically Used AChE Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Source |
| Donepezil | AChE | 11 | [5] |
| BChE | 3300 | [5] | |
| Rivastigmine | AChE | 4300 | [1] |
| BChE | 31 | [1] | |
| Galantamine | AChE | 5130 | [3] |
| BChE | Not Determined | [3] |
Note: IC50 values are sourced from various publications and may not be directly comparable due to differing experimental methodologies.
Experimental Protocols
Determination of IC50 Values for AChE and BChE Inhibition (Ellman's Method)
The determination of enzyme inhibitory activity is crucial for evaluating the potency of compounds like Bis(7)-tacrine. A widely accepted method for this is the spectrophotometric method developed by Ellman.[6]
Principle: This assay measures the activity of cholinesterases (AChE and BChE). The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM)
-
AChE or BChE enzyme solution
-
Test inhibitor (e.g., this compound) solution at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test inhibitor solution (or vehicle for control), and 10 µL of the enzyme solution.
-
Add 10 µL of DTNB solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for a duration of 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Assessment of Cognitive Function (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents, which are often used as models for neurodegenerative diseases.
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform submerged in a circular pool. The animal must use distal visual cues in the room to learn the platform's location over a series of trials. Improved performance, measured by a decrease in the time and distance to find the platform, indicates successful spatial learning and memory.
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter) filled with opaque water (made non-toxic with tempura paint or milk powder).
-
An escape platform submerged just below the water surface.
-
A video tracking system to record and analyze the animal's swimming path, speed, and time spent in different quadrants of the pool.
-
Distinct visual cues placed around the room.
Procedure:
-
Acquisition Phase (Training):
-
For several consecutive days (e.g., 4-5 days), each animal undergoes a series of training trials (e.g., 4 trials per day).
-
In each trial, the animal is released into the pool from one of four randomized starting positions (North, South, East, West).
-
The animal is allowed to swim freely to find the hidden platform. If it fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.
-
The time (escape latency) and path length to reach the platform are recorded for each trial.[1]
-
-
Probe Trial (Memory Test):
-
On the day following the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured. A significant preference for the target quadrant indicates good spatial memory.[1]
-
Signaling Pathways and Neuroprotective Mechanisms
Beyond its primary role in restoring acetylcholine levels, Bis(7)-tacrine and other AChE inhibitors exhibit neuroprotective effects through the modulation of critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway by AChE inhibitors is believed to contribute significantly to their neuroprotective effects.
Caption: PI3K/Akt signaling pathway activated by AChE inhibitors.
Cholinergic Anti-Inflammatory Pathway
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The cholinergic anti-inflammatory pathway is a physiological mechanism that regulates the inflammatory response. By increasing acetylcholine levels, AChE inhibitors can potentiate this pathway, leading to a reduction in pro-inflammatory cytokine production.
Caption: Cholinergic anti-inflammatory pathway modulation by AChE inhibitors.
Conclusion
This compound stands out as a highly potent and selective acetylcholinesterase inhibitor with promising therapeutic potential. Its superior inhibitory profile compared to tacrine and other established AChE inhibitors, coupled with its engagement of neuroprotective signaling pathways, positions it as a strong candidate for further investigation in the treatment of neurodegenerative diseases characterized by cholinergic deficits and neuroinflammation. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this and other novel cholinesterase inhibitors.
References
- 1. Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer’s disease effect of licorice stem flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitors targeting the cholinergic anti-inflammatory pathway: a new therapeutic perspective in aging-related disorders | Scilit [scilit.com]
A Comparative Guide to the Mechanistic Profile of Bis(7)-tacrine dihydrochloride and Alternative Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multitargeted mechanism of action of Bis(7)-tacrine dihydrochloride with other prominent Alzheimer's disease (AD) therapeutics. Detailed experimental data is presented to support the replicated key findings, alongside comprehensive protocols for the cited experiments to facilitate reproducibility.
Executive Summary
This compound, a dimeric derivative of tacrine, has emerged as a promising multi-target agent for the treatment of Alzheimer's disease. Its multifaceted mechanism of action extends beyond potent acetylcholinesterase (AChE) inhibition to include modulation of N-methyl-D-aspartate (NMDA) receptors, β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and GABA-A receptors. This guide compares the in vitro and in vivo efficacy of Bis(7)-tacrine with established AD drugs—Donepezil, Rivastigmine, Galantamine (cholinesterase inhibitors), and Memantine (an NMDA receptor antagonist)—highlighting its unique polypharmacological profile.
Comparative Analysis of Key Mechanistic Targets
The therapeutic strategy for Alzheimer's disease has evolved from single-target agents to multi-target-directed ligands. Bis(7)-tacrine exemplifies this shift by engaging several key pathways implicated in AD pathophysiology.
Table 1: Comparative in vitro Efficacy at Primary Targets
| Compound | Primary Target | IC₅₀ / Kᵢ | Selectivity | Reference |
| Bis(7)-tacrine | Acetylcholinesterase (AChE) | 1.5 nM (IC₅₀) | ~250-fold for AChE over BuChE | [1][2] |
| BACE-1 | 7.5 µM (IC₅₀) | Non-competitive inhibitor | [3][4] | |
| NMDA Receptor | 0.66 µM (IC₅₀) | Non-competitive antagonist | [5] | |
| GABA-A Receptor | 5.6 µM (IC₅₀) | Competitive antagonist | [6] | |
| Donepezil | Acetylcholinesterase (AChE) | 2.6 nM (IC₅₀) | ~1250-fold for AChE over BuChE | [7] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.8 µM (IC₅₀) | ~0.006-fold for AChE over BuChE (Higher affinity for BuChE) | [7] |
| Butyrylcholinesterase (BuChE) | 0.03 µM (IC₅₀) | [7] | ||
| Galantamine | Acetylcholinesterase (AChE) | 0.39 µM (IC₅₀) | ~13.6-fold for AChE over BuChE | [7] |
| Memantine | NMDA Receptor | ~1 µM (IC₅₀) | Uncompetitive antagonist | [8] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Assessing the Specificity of Bis(7)-tacrine Dihydrochloride for Acetylcholinesterase Over Butyrylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis(7)-tacrine dihydrochloride's inhibitory activity on acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE), benchmarked against other common cholinesterase inhibitors. Experimental data is presented to objectively assess its performance, alongside detailed methodologies for the key experiments cited.
Executive Summary
Bis(7)-tacrine, a dimeric derivative of tacrine, demonstrates significantly enhanced potency and selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) when compared to its parent compound, tacrine, and other clinically used cholinesterase inhibitors. With an IC50 value for AChE in the sub-nanomolar range, Bis(7)-tacrine stands out as a highly potent inhibitor.[1] Its selectivity for AChE is reported to be up to 250-fold greater than that of tacrine, a crucial attribute for minimizing potential side effects associated with BChE inhibition.[2][3][4] This guide will delve into the quantitative data supporting these claims and the experimental protocols used to derive them.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected cholinesterase inhibitors against both AChE and BChE. A lower IC50 value indicates greater inhibitory potency. The selectivity index is calculated as the ratio of IC50 (BChE) / IC50 (AChE), with a higher value indicating greater specificity for AChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Bis(7)-tacrine | 0.40[1] | Not explicitly quantified, but selectivity is up to 250-fold higher than tacrine for AChE over BChE.[2][3][4] | High (estimated based on selectivity data) |
| Tacrine | 31[5][6][7] | 25.6[5][6] | ~0.83 |
| Donepezil | 6.7 - 21 | 3,440 - 7,950 | ~513 - ~378 |
| Rivastigmine | 4.3 | Not specified in the same study | - |
| Galantamine | 1,280 | 19,530 | ~15.3 |
Experimental Protocols
The determination of the inhibitory activity of compounds on AChE and BChE is typically performed using the Ellman's method, a widely accepted colorimetric assay.
Principle of the Ellman's Method
This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of these substrates by the respective enzymes yields thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at a wavelength of 412 nm. The rate of color development is proportional to the enzyme activity. To determine the inhibitory effect of a compound, the enzyme is pre-incubated with the inhibitor before the addition of the substrate, and the resulting activity is compared to that of the enzyme in the absence of the inhibitor.
General Protocol for Cholinesterase Inhibition Assay
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (in phosphate buffer).
-
Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or S-butyrylthiocholine iodide (BTCI) for BChE (in deionized water).
-
Enzyme solution: Acetylcholinesterase (e.g., from electric eel) or butyrylcholinesterase (e.g., from equine serum) diluted in phosphate buffer to the desired concentration.
-
Inhibitor solutions: A series of dilutions of the test compound (e.g., this compound) are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
-
Assay Procedure (in a 96-well microplate format):
-
To each well, add a specific volume of phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.
-
Add the enzyme solution to initiate the pre-incubation period (typically 15-30 minutes at a controlled temperature, e.g., 37°C).
-
A control group containing the enzyme and buffer but no inhibitor is included. A blank group containing all reagents except the enzyme is also prepared to account for non-enzymatic hydrolysis of the substrate.
-
Following pre-incubation, add the substrate solution to all wells to start the enzymatic reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Cholinesterase Inhibition
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. cn.aminer.org [cn.aminer.org]
- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Bis(7)-tacrine Dihydrochloride: A Comparative Guide to its In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(7)-tacrine dihydrochloride, a dimeric derivative of tacrine, has emerged as a promising multi-target-directed ligand for the treatment of Alzheimer's disease. Its multifaceted mechanism of action, targeting key pathological pathways, has demonstrated significant therapeutic potential in preclinical in vivo studies. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, detailed protocols, and visual representations of its mechanism and experimental workflows.
Performance Comparison: A Multi-Target Approach
Bis(7)-tacrine distinguishes itself from other Alzheimer's disease therapeutics by engaging multiple targets involved in the disease's progression. This section compares its efficacy against key enzymes and receptors with established drugs like tacrine and donepezil.
Inhibition of Cholinesterases and BACE-1
Bis(7)-tacrine exhibits potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Furthermore, it uniquely targets Beta-secretase 1 (BACE-1), an enzyme pivotal in the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2]
| Compound | Target | IC50 | Reference |
| Bis(7)-tacrine | AChE | Up to 150-fold more potent than tacrine | [3] |
| BuChE | Up to 250-fold more selective for AChE over BuChE than tacrine | [3] | |
| BACE-1 | 7.5 μM (non-competitive) | [1][2] | |
| Tacrine | AChE | 77 nM | [4] |
| BuChE | - | ||
| Donepezil | AChE | 6.7 nM | [4] |
| BuChE | - | ||
| Rivastigmine | AChE | 4.3 nM | [4] |
| BuChE | - | ||
| Galantamine | AChE | - | [5] |
Receptor Modulation
Beyond enzymatic inhibition, Bis(7)-tacrine modulates the activity of key neuronal receptors implicated in excitotoxicity and neuronal apoptosis, offering a neuroprotective dimension to its therapeutic profile.
| Compound | Target | Action | IC50 / Ki | Reference |
| Bis(7)-tacrine | NMDA Receptor | Antagonist (at MK-801 binding site) | 0.763 μM | [6] |
| GABAa Receptor | Competitive Antagonist | 5.6 μM (IC50), 6.0 μM (Ki) | [7] | |
| Tacrine | GABAa Receptor | Less potent than Bis(7)-tacrine | 18 times less potent than Bis(7)-tacrine | [7] |
In Vivo Validation: Preclinical Evidence
In vivo studies in rodent models have substantiated the therapeutic promise of Bis(7)-tacrine, demonstrating its ability to ameliorate cognitive deficits and protect against neuronal damage.
Reversal of Cognitive Impairment
In a rat model of chemically-induced memory impairment (using AF64A), oral administration of Bis(7)-tacrine dose-dependently reversed the cognitive deficits observed in the Morris water maze test.[8]
| Treatment Group | Dose (µmol/kg, p.o.) | Effect on Escape Latency |
| AF64A Control | - | Significant increase |
| Bis(7)-tacrine | 0.22 - 0.89 | Dose-dependent reversal to control levels |
Neuroprotection in Cerebral Ischemia
In a rat model of transient focal cerebral ischemia, intraperitoneal administration of Bis(7)-tacrine demonstrated significant neuroprotective effects, reducing infarct volume and neuronal apoptosis.[9][10]
| Treatment Group | Dose | Effect |
| Ischemia Control | - | Significant neurological deficits, infarct volume, and apoptosis |
| Bis(7)-tacrine | Dose-dependent | Improved neurological scores, reduced infarct volume and neuronal apoptosis |
Experimental Protocols
Morris Water Maze Test for Spatial Memory
This protocol is a representative method for assessing spatial learning and memory in rodents, as employed in studies evaluating Bis(7)-tacrine.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (22 ± 2°C).
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Distal visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acclimation: Allow animals to swim freely for 60 seconds without the platform.
-
Training Phase (5-7 days):
-
Four trials per day for each animal.
-
The animal is placed in the water at one of four quasi-random starting positions.
-
The trial ends when the animal finds the platform or after a maximum of 60-90 seconds. If it fails, it is guided to the platform.
-
-
Probe Trial (24 hours after the last training trial):
-
The platform is removed.
-
The animal is allowed to swim for 60 seconds.
-
Time spent in the target quadrant where the platform was previously located is measured.
-
Drug Administration:
-
Bis(7)-tacrine or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 0.22-0.89 µmol/kg) 30-60 minutes before the first training trial each day.[8]
BACE-1 Inhibition Assay (Cell-Based)
This protocol outlines a general method for assessing the inhibitory activity of compounds on BACE-1 in a cellular context.
Materials:
-
HEK293 cells stably expressing human amyloid precursor protein (APP).
-
Test compounds (e.g., Bis(7)-tacrine).
-
Cell lysis buffer.
-
Aβ40 and Aβ42 ELISA kits.
Procedure:
-
Cell Culture: Plate HEK293-APP cells in appropriate culture plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1-3µM for Bis(7)-tacrine) or vehicle for a specified period (e.g., 24 hours).[1][2]
-
Lysate and Supernatant Collection: Collect the cell culture supernatant and prepare cell lysates.
-
ELISA: Measure the levels of secreted Aβ40 and Aβ42 in the supernatant and intracellular Aβ in the cell lysates using specific ELISA kits.
-
Data Analysis: Calculate the IC50 value for the inhibition of Aβ production.
Visualizing the Mechanisms and Workflows
Signaling Pathways of Bis(7)-tacrine
Caption: Multi-target mechanism of Bis(7)-tacrine.
Experimental Workflow for In Vivo Validation
Caption: Workflow for preclinical validation of Bis(7)-tacrine.
References
- 1. Promising anti-Alzheimer's dimer bis(7)-tacrine reduces beta-amyloid generation by directly inhibiting BACE-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanthamine in Alzheimer's disease : a new alternative to tacrine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel dimeric acetylcholinesterase inhibitor bis7-tacrine, but not donepezil, prevents glutamate-induced neuronal apoptosis by blocking N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bis(7)-tacrine, a promising anti-Alzheimer's dimer, affords dose- and time-dependent neuroprotection against transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A critical review of the literature on Bis(7)-tacrine dihydrochloride
A Critical Review of the Literature on Bis(7)-tacrine Dihydrochloride: A Comparative Guide
Introduction
This compound, a dimeric derivative of tacrine, has emerged as a promising multi-target-directed ligand for the treatment of Alzheimer's disease (AD).[1][2] Tacrine, the first acetylcholinesterase (AChE) inhibitor approved for AD, demonstrated cognitive benefits but was limited by its hepatotoxicity.[1][3] This has driven the development of derivatives like Bis(7)-tacrine, which not only exhibits enhanced potency and selectivity for AChE but also possesses neuroprotective properties through additional mechanisms of action.[4][5] This guide provides a critical review of the existing literature on this compound, offering a comparative analysis with other relevant therapeutic agents and detailing the experimental data that supports its potential.
Mechanism of Action
The therapeutic potential of Bis(7)-tacrine stems from its ability to address multiple pathological facets of Alzheimer's disease. Its primary mechanisms of action include potent acetylcholinesterase inhibition and neuroprotection via N-methyl-D-aspartate (NMDA) receptor blockade.
Acetylcholinesterase (AChE) Inhibition
As a dimeric compound, Bis(7)-tacrine is designed to bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual binding contributes to its superior inhibitory potency compared to its monomeric parent compound, tacrine.[6] By inhibiting AChE, Bis(7)-tacrine increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in symptomatic treatment of AD.[1]
Neuroprotection via NMDA Receptor Blockade
Glutamate-mediated excitotoxicity, primarily through the overactivation of NMDA receptors, is a significant contributor to neuronal cell death in AD.[7] Bis(7)-tacrine has been shown to be a noncompetitive antagonist of NMDA receptors, directly blocking the ion channel at the MK-801 binding site.[7][8] This action prevents excessive calcium influx into neurons, a critical step in the apoptotic cascade.[8] Notably, this neuroprotective effect is independent of its AChE inhibitory activity.[8][9]
The multifaceted mechanism of action of Bis(7)-tacrine is depicted in the signaling pathway diagram below.
Comparative Efficacy
Cholinesterase Inhibition Profile
Bis(7)-tacrine demonstrates significantly greater potency and selectivity for AChE over butyrylcholinesterase (BChE) when compared to tacrine. This enhanced selectivity is advantageous as BChE inhibition is associated with some of the undesirable side effects of non-selective cholinesterase inhibitors.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | AChE/BChE Selectivity Ratio | Reference |
| Bis(7)-tacrine | 1.5 | 375 | 250 | [1][4] |
| Tacrine | ~225 | ~225 | 1 | [4] |
| Donepezil | 2.9 | 3500 | ~1200 | [8] (Comparative mention) |
Neuroprotective Effects
The neuroprotective capabilities of Bis(7)-tacrine have been compared to memantine, an established NMDA receptor antagonist used in the treatment of moderate-to-severe AD. In models of glutamate-induced excitotoxicity, Bis(7)-tacrine has shown superior potency.
| Compound | IC50 (µM) | Assay | Reference |
| Bis(7)-tacrine | 0.028 | Prevention of glutamate-induced cell death in retinal ganglion cells | [7] |
| Memantine | 0.834 | Prevention of glutamate-induced cell death in retinal ganglion cells | [7] |
| Bis(7)-tacrine | 0.763 | [3H]MK-801 binding competition in rat cerebellar cortex membranes | [8] |
Other Pharmacological Activities
Beyond its primary targets, Bis(7)-tacrine has been shown to interact with other neurologically relevant targets, which may contribute to its overall therapeutic profile.
| Target | Activity | Value (µM) | Reference |
| GABA(A) Receptor | Antagonist (IC50) | 5.6 | [10][11] |
| BACE-1 | Inhibitor (IC50) | 7.5 | [1][12] |
In Vivo Studies
Preclinical studies in animal models have demonstrated the potential of Bis(7)-tacrine to ameliorate cognitive deficits and provide neuroprotection in various pathological conditions.
| Animal Model | Compound & Dose | Key Finding | Reference |
| AF64A-induced amnesia in rats | Bis(7)-tacrine (0.22-0.89 µmol/kg, oral) | Dose-dependently reversed spatial memory impairment. | [13] |
| Transient focal cerebral ischemia in rats | Bis(7)-tacrine (administered post-ischemia) | Dose-dependently improved neurological deficits and reduced infarct volume. Wider therapeutic window than memantine. | [14] |
| Chronic cerebral ischemia in rats | Bis(7)-tacrine | Corrected impairments in spatial learning and memory. | [1] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on Bis(7)-tacrine.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity. The assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The inhibitory activity of compounds like Bis(7)-tacrine is determined by measuring the reduction in the rate of color formation in the presence of the inhibitor.
NMDA Receptor Binding Assay
The binding of Bis(7)-tacrine to the NMDA receptor is often assessed through competitive binding assays using radiolabeled ligands such as [3H]MK-801. The assay involves incubating rat brain membrane preparations with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound. The amount of bound radioactivity is then measured, and the IC50 value is calculated, representing the concentration of the test compound that displaces 50% of the radioligand.
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
To evaluate the neuroprotective effects of Bis(7)-tacrine, primary neuronal cultures (e.g., cerebellar granule neurons or retinal ganglion cells) are exposed to a toxic concentration of glutamate.[7][8] The ability of Bis(7)-tacrine to prevent cell death is assessed by pre-incubating the cells with the compound before glutamate exposure. Cell viability is then quantified using assays such as the MTT assay, which measures mitochondrial metabolic activity, or by staining for apoptotic markers like TUNEL.
The general workflow for these in vitro neuroprotection studies is outlined below.
Critical Review and Future Directions
This compound represents a significant advancement in the design of multi-target-directed ligands for Alzheimer's disease. Its dual mechanism of action, combining potent and selective AChE inhibition with robust neuroprotection through NMDA receptor blockade, addresses both symptomatic and neurodegenerative aspects of the disease. The preclinical data strongly supports its superiority over tacrine in terms of both efficacy and selectivity, and it has demonstrated greater potency than memantine in certain neuroprotection assays.[4][7]
The additional pharmacological activities at GABA(A) receptors and BACE-1 further highlight its potential as a multi-target agent, although the clinical significance of these interactions requires further investigation.[1][10] While in vivo studies have been promising, demonstrating cognitive improvement and neuroprotection in relevant animal models, clinical trial data is currently lacking.[13][14]
Future research should focus on several key areas. Firstly, comprehensive preclinical toxicology and pharmacokinetic studies are essential to establish a safety profile and appropriate dosing for potential human trials. Secondly, further elucidation of the downstream signaling pathways affected by Bis(7)-tacrine could reveal additional therapeutic benefits. Finally, clinical trials are the necessary next step to determine if the promising preclinical results translate into tangible benefits for patients with Alzheimer's disease. The lower toxicity of some newer tacrine derivatives compared to Bis(7)-tacrine suggests that further structural modifications could yet yield even safer and more effective therapeutic candidates.[3]
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of bis(7)-tacrine against glutamate-induced retinal ganglion cells damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel dimeric acetylcholinesterase inhibitor bis7-tacrine, but not donepezil, prevents glutamate-induced neuronal apoptosis by blocking N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BIS(7)-TACRINE | CAS#:224445-12-9 | Chemsrc [chemsrc.com]
- 11. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bis(7)-tacrine, a novel acetylcholinesterase inhibitor, reverses AF64A-induced deficits in navigational memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bis(7)-tacrine, a promising anti-Alzheimer's dimer, affords dose- and time-dependent neuroprotection against transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis(7)-tacrine dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Bis(7)-tacrine dihydrochloride, a potent acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease research.[1][2][3][4] Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is essential to follow standard laboratory safety protocols.[5] The compound has a subcutaneous LD50 of 707 µg/kg in mice, indicating toxicity.[5] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Impermeable and resistant to the chemical.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
Disposal Procedures
Disposal of this compound must be conducted in accordance with official regulations.[5] Although smaller quantities may be considered for disposal with household waste, it is critical to prevent the substance from entering sewer systems, surface water, or ground water.[5] It is classified as a Water Hazard Class 1, meaning it is slightly hazardous for water.[5]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Segregate the chemical waste from other laboratory waste streams.
-
-
Waste Containment:
-
Place the waste in a clearly labeled, sealed, and appropriate waste container. The container should be suitable for chemical waste and prevent any leakage.
-
-
Consult Local Regulations:
-
Before final disposal, consult your institution's Environmental Health and Safety (EHS) department or local hazardous waste regulations. Chemical waste disposal requirements can vary significantly by region.
-
-
Arrange for Professional Disposal:
-
Engage a licensed hazardous waste disposal company to collect and manage the disposal of the chemical waste. This ensures compliance with all federal, state, and local regulations.
-
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₃₃H₄₀N₄ · 2HCl |
| CAS Number | 224445-12-9 |
| Molecular Weight | 565.6 g/mol |
| Appearance | Solid |
| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:6): 0.5 mg/ml |
| Flammability | Product is not flammable. |
| Acute Toxicity (LD50) | Subcutaneous: 707 µg/kg (mouse)[5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIS(7)-TACRINE | CAS#:224445-12-9 | Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Bis(7)-tacrine dihydrochloride
Essential Safety and Handling Guide for Bis(7)-tacrine dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide is intended for informational purposes and should supplement, not replace, a thorough institutional risk assessment and compliance with all applicable safety regulations.
This compound is a highly potent acetylcholinesterase (AChE) inhibitor, reported to be over 1,000 times more potent than its parent compound, tacrine.[1] While a specific Safety Data Sheet (SDS) for this compound from one supplier suggests it is not classified as a hazardous substance, its pharmacological activity as a potent AChE inhibitor and the toxicity of tacrine warrant handling it with extreme caution as a potentially hazardous compound.[2] Acetylcholinesterase inhibitors can cause an accumulation of the neurotransmitter acetylcholine, leading to significant physiological and neurotoxic effects.[3][4] Therefore, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is crucial.
Hazard Assessment and Risk Mitigation
A thorough risk assessment should be conducted before any handling of this compound. The primary hazards are associated with its potent enzymatic inhibition and potential neurotoxic effects through inhalation, skin contact, or ingestion.[3]
Hazard Summary Table:
| Hazard Category | Description | Primary Routes of Exposure |
| High Potency/Toxicity | Potent acetylcholinesterase inhibitor.[1] The toxicological properties are not fully characterized, so it should be handled as a compound of unknown toxicity.[3] | Inhalation, Skin Contact, Ingestion[3] |
| Neurotoxic Effects | Inhibition of acetylcholinesterase can lead to overstimulation of the nervous system.[5] | Inhalation, Skin Contact, Ingestion[3] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended for all procedures involving this compound. The following table summarizes the minimum recommended PPE for various laboratory tasks.
PPE Recommendations Table:
| Task | Minimum Recommended PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable, solid-front lab coat- Double gloves (nitrile or neoprene)- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield (if not working in a fume hood with the sash down)- N95 or higher-rated respirator | Prevents inhalation of airborne particles and skin contact.[3][5] |
| Handling Solutions (Preparation, Transfers) | - Disposable, low-permeability lab coat or gown- Double gloves (nitrile or neoprene)- ANSI Z87.1 compliant safety goggles | Protects against splashes and skin contact.[5] |
| General Laboratory Operations | - Lab coat- Single pair of nitrile gloves- Safety glasses | Basic protection from incidental contact. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this potent compound. All work with this compound should be performed in a designated and clearly labeled area to prevent cross-contamination.[5]
1. Preparation and Weighing of Solid Compound:
-
Step 1: Don all required PPE for handling solid compounds.
-
Step 2: Perform all weighing operations within a certified chemical fume hood or a powder containment hood.[3]
-
Step 3: Use a dedicated spatula to carefully transfer the desired amount of the compound to a weigh boat on an analytical balance.
-
Step 4: Minimize the creation of dust during transfer.[3]
-
Step 5: Securely close the primary container immediately after weighing.
-
Step 6: Clean the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.[3]
2. Solution Preparation:
-
Step 1: Don all required PPE for handling solutions.
-
Step 2: Conduct all solution preparation within a certified chemical fume hood.
-
Step 3: Add solvent to the solid compound in a properly labeled container.
-
Step 4: Ensure the container is securely capped before mixing.
3. Experimental Use:
-
Step 1: Clearly label all solutions containing this compound.
-
Step 2: When transferring solutions, use appropriate tools such as calibrated pipettes to minimize the risk of spills.
-
Step 3: In case of accidental exposure, seek immediate medical attention.[3]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[3]
Waste Disposal Table:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weigh boats, and plasticware should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3][5] |
| Liquid Waste | Unused stock solutions and experimental solutions should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[5] |
| Empty Containers | Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[5] |
Emergency Procedures
In the event of a spill or personnel exposure, follow your institution's established emergency protocols. A spill kit appropriate for handling potent chemical compounds should be readily available.
Visualized Workflows
To further clarify the procedural guidance, the following diagrams illustrate the key workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
